N-Despropyl Gamithromycin
Beschreibung
Eigenschaften
CAS-Nummer |
145388-07-4 |
|---|---|
Molekularformel |
C37H70N2O12 |
Molekulargewicht |
735.0 g/mol |
IUPAC-Name |
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20+,21+,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32+,34-,35+,36+,37+/m0/s1 |
InChI-Schlüssel |
RECSSHHDKCPKFK-IJRXGBMOSA-N |
Aussehen |
Light Yellow Oil |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadecan-15-one |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1)
[1][2][3]
Executive Summary
N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a critical process impurity and degradation product of the veterinary macrolide antibiotic Gamithromycin.[1][2] Unlike the primary metabolite this compound (which retains the open azalide ring structure), this specific variant is characterized by a bicyclic modification—specifically a 10,13-imino ether bridge—resulting in a molecular formula of C37H66N2O12 and a molecular weight of 730.94 Da .
This monograph serves as a definitive technical guide for researchers and QC scientists. It details the physicochemical distinction of this impurity, its formation mechanism during forced degradation, and validated protocols for its isolation and quantification using UHPLC-MS/MS.
Part 1: Chemical Identity & Physicochemical Profile
The distinction between the "simple" N-despropyl metabolite and the "10,13-imino ether" impurity is chemically significant. The loss of four hydrogen atoms relative to the N-despropyl form (C37H70 vs. C37H66) indicates a higher degree of unsaturation, consistent with the formation of an internal cyclic ether bridge.
Table 1: Comparative Physicochemical Properties
| Property | Gamithromycin (API) | This compound (Metabolite) | This compound 10,13-Imino Ether |
| CAS Number | 145435-72-9 | 145388-07-4 | 145414-17-1 |
| Molecular Formula | C40H76N2O12 | C37H70N2O12 | C37H66N2O12 |
| Molecular Weight | 777.05 g/mol | 734.97 g/mol | 730.94 g/mol |
| Nitrogen Substitution | 7a-Propyl | Secondary Amine (7a-NH) | Modified Cyclic System |
| Unsaturation Index | 4 | 4 | 6 (+2 vs Metabolite) |
| Solubility | DMSO, MeOH, EtOH | DMSO, MeOH | DMSO, MeOH, Acetonitrile |
| Key Spectral Feature | Parent Ion 777.5 | Parent Ion 735.5 | Parent Ion 731.5 |
Structural Commentary
Gamithromycin is a 15-membered azalide. The formation of the 10,13-imino ether involves two key steps:
-
N-Dealkylation: Removal of the propyl group from the nitrogen at position 7a (azalide nitrogen).
-
Intramolecular Cyclization: Attack of a hydroxyl group (typically C10 or C13 depending on numbering conventions) onto the imine or ketone functionality, followed by dehydration or oxidative bridging. This "locks" the macrocycle into a rigid bicyclic conformation, significantly altering its chromatographic retention time and reducing biological activity.
Part 2: Formation & Degradation Mechanism
Understanding the origin of CAS 145414-17-1 is essential for controlling it in drug substance manufacturing. It is primarily observed under oxidative and acidic stress conditions.
Mechanism of Action
The pathway begins with oxidative N-dealkylation (mediated by P450s in vivo or radical initiators in stability chambers), followed by a condensation reaction.
Figure 1: Proposed degradation pathway from Gamithromycin to the 10,13-Imino Ether impurity.[3][4]
Part 3: Analytical Characterization Protocols
The following protocols are designed for the specific identification and quantification of CAS 145414-17-1 in the presence of the parent drug and other macrolide impurities.
Protocol 1: UHPLC-MS/MS Identification
Objective: To separate the imino ether impurity from the parent peak and the simple despropyl metabolite. Rationale: Macrolides require high pH mobile phases for optimal peak shape and retention on C18 columns. However, for MS sensitivity, a volatile buffer like ammonium bicarbonate is preferred.
Instrument Parameters:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple Quad.
-
Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 1.9 µm) or equivalent high-pH stable column.
-
Column Temperature: 60°C (Critical for mass transfer kinetics of large macrolides).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 30 | 0.4 |
| 10.0 | 60 | 0.4 |
| 12.0 | 95 | 0.4 |
| 15.0 | 30 | 0.4 |
MS/MS Transitions (ESI Positive):
-
Parent Ion (Q1): 731.5 m/z [M+H]+
-
Quantifier Ion (Q3): 573.4 m/z (Loss of Cladinose sugar, -158 Da)
-
Qualifier Ion (Q3): 158.1 m/z (Desosamine fragment)
Protocol 2: NMR Structural Confirmation
When isolating this impurity for use as a reference standard, 1H-NMR is required to confirm the loss of the propyl group and the formation of the ether bridge.
-
Solvent: Deuterated Chloroform (
) or Methanol- . -
Key Diagnostic Signals:
-
Absence: The triplet/multiplet signals typical of the
-propyl terminal methyl group ( ppm) will be missing. -
Shift: The
-methyl signals on the desosamine sugar will remain ( ppm, singlet, 6H). -
Bridgehead Protons: Look for downfield shifts in the H-10 and H-13 regions (
3.5–4.5 ppm) indicating the formation of the ether linkage (C-O-C) rather than the free hydroxyl/ketone.
-
Part 4: Analytical Workflow Diagram
This decision tree guides the analyst through the identification process, ensuring differentiation between the metabolite and the imino ether impurity.
Figure 2: Analytical decision tree for differentiating Gamithromycin impurities.
References
-
European Medicines Agency (EMA). (2008). CVMP Assessment Report for Zactran (Gamithromycin). EMEA/V/C/136.
-
Dharmaratne, N. U., et al. (2025).[3] "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 264, 116969.
-
Boehringer Ingelheim. (2023). ZACTRAN® (gamithromycin) Injectable Solution - Prescribing Information.
-
Dedonder, K. D., et al. (2015).[5] "Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease." Journal of Veterinary Pharmacology and Therapeutics, 38(2), 157-166.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. thepurechem.com [thepurechem.com]
- 3. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Profiling of N-Despropyl Gamithromycin: Structural Elucidation & Analytical Characterization
The following technical guide details the molecular structure, formation mechanism, and analytical characterization of the N-Despropyl Gamithromycin metabolite.
Executive Summary
Gamithromycin (Zactran) is a 15-membered semi-synthetic azalide antibiotic used primarily for bovine respiratory disease (BRD).[1] While the parent drug undergoes minimal metabolism—being excreted largely unchanged in bile—the This compound metabolite represents a critical structural analogue for residue surveillance, impurity profiling, and metabolic stability studies.
This guide defines the structural divergence of the N-despropyl metabolite (C37H70N2O12) from the parent, elucidates the oxidative N-dealkylation pathway, and provides a validated LC-MS/MS workflow for its detection.[1]
Chemical Identity & Structural Elucidation[1][2][3][4]
The core structural distinction lies in the 15-membered azalide ring. Gamithromycin possesses a unique propyl group attached to the nitrogen at position 7a. The N-despropyl metabolite results from the removal of this alkyl chain, yielding a secondary amine.
Comparative Physicochemical Profile[1]
| Feature | Gamithromycin (Parent) | This compound (Metabolite) | N-Despropyl 10,13-Imino Ether (Derivative) |
| CAS Number | 145435-72-9 | 145388-07-4 | 145414-17-1 |
| Molecular Formula | C40H76N2O12 | C37H70N2O12 | C37H66N2O12 |
| Molecular Weight | 777.04 g/mol | 735.0 g/mol | 730.94 g/mol |
| Key Substituent (7a-N) | Propyl (-CH2CH2CH3) | Hydrogen (-H) | Imino Ether Bridge |
| Unsaturation | 1 (Lactone C=O) | 1 (Lactone C=O) | 3 (Lactone + Cyclic Imino Ether) |
| Polarity (LogP) | High Lipophilicity | Reduced Lipophilicity (More Polar) | Variable |
Structural Diagram (DOT Visualization)
The following diagram illustrates the structural transformation from Gamithromycin to its N-despropyl forms.
Caption: Structural evolution from parent Gamithromycin to the N-despropyl metabolite and its imino ether derivative.
Mechanistic Pathway: N-Dealkylation
The formation of this compound follows a classic oxidative N-dealkylation pathway, typically mediated by hepatic Cytochrome P450 (CYP) enzymes (specifically CYP3A subfamily in mammals).[1]
-
Hydroxylation: The CYP enzyme inserts an oxygen into the
-carbon of the propyl group (adjacent to the 7a-nitrogen). -
Carbinolamine Intermediate: An unstable carbinolamine is formed.
-
Cleavage: The C-N bond cleaves, releasing propanal (or propionic acid equivalent) and leaving the secondary amine (N-despropyl metabolite).[1]
Note on Stability: The resulting secondary amine at position 7a is nucleophilic. Under specific pH or stress conditions, it can attack the C10 or C13 positions, leading to the formation of the 10,13-Imino Ether (C37H66N2O12), which involves further loss of hydrogens/water and ring closure. This is often observed as a degradation impurity in stored samples.
Analytical Characterization (LC-MS/MS)
Reliable detection requires distinguishing the metabolite from the parent and potential isobaric interferences. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (+ESI) mode.
Mass Spectral Fragmentation Logic
Gamithromycin and its metabolites fragment predictably by losing the sugar moieties (Cladinose and Desosamine).
Transition Table:
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Fragmentation Mechanism |
| Gamithromycin | 777.5 [M+H]+ | 619.4 | 158.1 | 777 - 158 (Loss of Cladinose) |
| N-Despropyl | 735.5 [M+H]+ | 577.4 | 158.1 | 735 - 158 (Loss of Cladinose) |
Logic: The propyl group is located on the aglycone (macrolide ring). Therefore, the loss of the neutral sugar (cladinose) from the metabolite (735) yields a core fragment (577) that is exactly 42 Da lighter than the parent's core fragment (619).[1] The Desosamine sugar ion (158) remains unchanged as it does not carry the modification.
Experimental Protocol: Extraction & Detection
Reagents:
-
Acetonitrile (LC-MS Grade)[1]
-
Ammonium Acetate (10 mM, pH 9.0)[1]
-
Oasis HLB or Ostro 96-well plate (for phospholipid removal)[1]
Workflow:
-
Sample Prep: Aliquot 200 µL plasma/tissue homogenate. Add 600 µL Acetonitrile (1% Formic Acid) to precipitate proteins.[1]
-
Purification: Pass supernatant through Ostro plate or perform SLE (Solid Liquid Extraction) to remove phospholipids which suppress ionization.
-
LC Separation:
-
Column: C18 (e.g., Hypersil GOLD or BEH C18), 1.9 µm, 50 x 2.1 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1] Note: High pH is critical for keeping the basic macrolide in a neutral, hydrophobic state for better retention and peak shape.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 95% B over 5 minutes.
-
Caption: Analytical workflow for the extraction and specific detection of this compound.
References
-
PubChem. (n.d.). Gamithromycin Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2008).[1] Zactran (Gamithromycin) European Public Assessment Report (EPAR).[1] Retrieved from [Link][1]
-
Wynendaele, E., et al. (2015).[1] Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography A. Retrieved from [Link]
-
Huang, R. A., et al. (2010).[1] Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]
Sources
- 1. Buy Online CAS Number 145414-17-1 - TRC - this compound 10,13-Imino Ether | LGC Standards [lgcstandards.com]
- 2. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Despropyl Gamithromycin vs Gamithromycin chemical difference
Technical Whitepaper: Structural and Functional Analysis of Gamithromycin and its Primary Metabolite N-Despropyl Gamithromycin
Executive Summary
Gamithromycin (Zactran®) represents a distinct evolution in the azalide subclass of macrolide antibiotics. Its efficacy in treating Bovine Respiratory Disease (BRD) is functionally linked to its unique 7a-position alkylation—specifically, a propyl group attached to the nitrogen of the 15-membered lactone ring.
This guide analyzes the critical divergence between the parent drug (Gamithromycin ) and its primary dealkylated metabolite/degradation product, This compound . While the parent molecule exhibits exceptional pharmacokinetics (PK) characterized by rapid absorption and prolonged lung tissue residence, the removal of the propyl moiety significantly alters the molecule's lipophilicity, basicity, and antimicrobial potency. Accurate discrimination between these two species is critical for residue depletion studies and stability-indicating assays.
Chemical Architecture & Structural Divergence
The defining structural feature of Gamithromycin is the alkylation of the 7a-nitrogen in the azalide ring. Most first-generation azalides possess a methyl group here; Gamithromycin possesses a propyl group. This extension increases lipophilicity, facilitating rapid transport across the pulmonary epithelial barrier.
Comparative Chemical Identity
| Feature | Gamithromycin (Parent) | This compound (Metabolite) |
| CAS Registry | 145435-72-9 | 145414-17-1 (Ref. Std.) |
| Molecular Formula | ||
| Molecular Weight | 777.04 g/mol | ~735.0 g/mol |
| Functional Change | Tertiary Amine (at 7a-N) | Secondary Amine (at 7a-N) |
| Lipophilicity (LogP) | High (facilitates lung accumulation) | Reduced (increased polarity) |
| Key Structural Loss | Propyl group ( | Replaced by Hydrogen ( |
Note on Nomenclature: In regulatory and stability contexts, "this compound" refers to the removal of the propyl chain from the 7a-position. Depending on pH and solvent conditions, this secondary amine can undergo further intramolecular cyclization (e.g., forming a 10,13-imino ether), but for metabolic profiling, the open-ring dealkylated form is the primary target.
Physicochemical Implications of Dealkylation
The transition from Gamithromycin to this compound is not merely a loss of mass; it is a functional shift in the molecule's behavior.
-
Basicity Shift: The 7a-nitrogen changes from a tertiary amine to a secondary amine. Secondary amines are generally more reactive and have different pKa values, potentially affecting the molecule's lysosomal trapping mechanism (the "ion trap" effect crucial for macrolide accumulation in phagocytes).
-
Lipophilicity Drop: The loss of the three-carbon propyl chain reduces the hydrophobic surface area. This likely correlates with a faster washout from lipid-rich tissues (lung) compared to the parent drug.
-
Metabolic Significance: N-dealkylation is a classic Phase I metabolic pathway mediated by hepatic Cytochrome P450 (CYP) enzymes.[1] While biliary excretion of the unchanged parent is the major route for Gamithromycin, the presence of the N-despropyl variant indicates oxidative metabolism.
Analytical Methodology: LC-MS/MS Determination
Discriminating the parent from the metabolite requires precise mass spectrometry transitions. Because the desosamine sugar moiety remains intact during N-dealkylation, both molecules share common fragment ions, making chromatographic separation and precursor ion selection critical.
Experimental Protocol: Extraction & Detection
Objective: Quantify Gamithromycin and this compound in bovine plasma.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard (Gamithromycin-d3 or Tulathromycin).
-
Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial. Dilute 1:1 with water if peak shape is poor due to solvent strength.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD or Acquity BEH C18), 50 x 2.1 mm, 1.9 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonium Hydroxide). Alkaline pH is preferred for azalides to improve peak shape and sensitivity.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 4 minutes.
Step 3: MS/MS Transitions (MRM Mode)
| Analyte | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Gamithromycin | 777.5 | 158.2 (Desosamine) | 619.4 (Loss of Sugar) | 35 / 25 |
| N-Despropyl | 735.5 | 158.2 (Desosamine) | 577.4 (Loss of Sugar) | 35 / 25 |
Technical Insight: The mass shift of -42 Da (777 → 735) confirms the loss of the propyl group (
mass 43, replaced by H mass 1).
Visualizing the Pathway & Workflow
The following diagrams illustrate the structural relationship and the analytical workflow logic.
Figure 1: Structural Degradation & Metabolic Pathway
Caption: Figure 1 illustrates the N-dealkylation pathway where the 7a-propyl group is removed, resulting in the secondary amine metabolite.
Figure 2: LC-MS/MS Decision Logic
Caption: Figure 2 outlines the analytical decision tree for simultaneous quantification of parent and metabolite.
Regulatory & Quality Control Context
In drug development, monitoring this compound is essential for two reasons:
-
Residue Depletion: While the parent drug is the marker residue, the presence of metabolites can interfere with total residue calculations if not chromatographically resolved.
-
Stability Testing: this compound is a known degradation product under stress conditions (oxidative or acidic stress). Its appearance in the drug product (Zactran) indicates instability.
Limit of Quantitation (LOQ): Modern LC-MS/MS methods should achieve an LOQ of 1–5 ng/mL for both species in plasma to support pharmacokinetic modeling.
References
-
European Medicines Agency (EMA). (2008). CVMP Assessment Report for Zactran (Gamithromycin).[3][4] Committee for Medicinal Products for Veterinary Use.[3] Link
-
Huang, R. et al. (2010). Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease. Journal of Veterinary Pharmacology and Therapeutics. Link
-
PubChem. (2025).[5] Gamithromycin Compound Summary.[6][2][5][7][] National Center for Biotechnology Information. Link
-
Wynendaele, E. et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma and lung tissue. Journal of Chromatography A. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gamithromycin [sitem.herts.ac.uk]
- 7. ec.europa.eu [ec.europa.eu]
Technical Whitepaper: Elucidation of Gamithromycin Degradation Profiles in Bovine Plasma via HRMS
Executive Summary
The accurate identification of Gamithromycin (GAM) degradation products in bovine plasma is a critical component of residue depletion studies and pharmacovigilance. As a 15-membered azalide antibiotic (subclass of macrolides), Gamithromycin exhibits a unique stability profile compared to erythromycin or tilmicosin. While biliary excretion of the parent drug is the primary elimination route, environmental stress (pH, oxidation) and metabolic processes can generate structurally related impurities that interfere with quantitation or pose toxicological risks.
This guide details a high-resolution mass spectrometry (HRMS) workflow for profiling these compounds. We move beyond standard quantification to structural elucidation , leveraging Q-TOF/Orbitrap capabilities to distinguish between isobaric metabolites and degradation products formed via hydrolytic or oxidative pathways.
Chemical Basis of Instability
To identify degradation products, one must first understand the "fracture points" of the parent molecule. Gamithromycin (
Stress-Inducible Degradation Pathways
Recent forced degradation studies (Dharmaratne et al., 2025) have identified six primary degradation impurities. The degradation logic follows these mechanistic pillars:
-
Acidic Hydrolysis (The Glycosidic Cleavage):
-
Base-Catalyzed Ring Opening (Saponification):
-
Oxidative Degradation (N-Oxidation):
Sample Preparation Strategy
Crucial Directive: Standard protein precipitation (PPT) with acetonitrile is often insufficient for degradation profiling because it fails to remove phospholipids that cause ion suppression, potentially masking low-level DPs.
Recommended Protocol: Phospholipid Removal & pH Stabilization
-
Rationale: Gamithromycin is a weak base.[6] Extraction under highly acidic conditions can artificially induce degradation (hydrolysis). Extraction under highly basic conditions can induce epimerization.
Step-by-Step Workflow:
-
Thawing: Thaw bovine plasma samples at 4°C (never room temperature) to minimize enzymatic activity.
-
Internal Standard Spiking: Add Gamithromycin-D4 (deuterated IS) to 200 µL plasma.
-
Extraction (HybridSPE-Phospholipid):
-
Why: Removes >99% of phospholipids and precipitates proteins in one step, providing a cleaner background for identifying unknown peaks.
-
Solvent: Acetonitrile with 1% Formic Acid (precipitating agent). Note: The brief exposure to 1% FA is acceptable for PPT if immediately neutralized or analyzed, but for maximum stability, 0.1% FA is preferred.
-
-
Vortex & Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Dilution: Dilute supernatant 1:1 with 10mM Ammonium Formate (pH 4.0) to improve peak shape during early elution.
Analytical Workflow (LC-HRMS)
The identification engine relies on distinguishing accurate mass (AM) and fragmentation patterns.
Chromatographic Conditions (UHPLC)
-
Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 1.9 µm) or Hypersil GOLD C18.
-
Reasoning: High pH stability is required if running basic mobile phases (ammonium bicarbonate), which often yields better peak shape for basic macrolides.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or Ammonium Bicarbonate.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 12 minutes.
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or All-Ions MS/MS.
-
Key Source Parameter: Source Temperature 350°C (ensure complete desolvation of the large macrocycle).
Data Visualization: The Identification Loop
Figure 1: Analytical workflow for the isolation and structural assignment of Gamithromycin degradation products.
Structural Elucidation Logic
The confirmation of a degradation product relies on the "Fracture Law" (fragmentation pathway). Gamithromycin (
Diagnostic Fragment Ions
When analyzing an unknown peak, look for these signatures:
| Ion ( | Identity | Significance |
| 777.55 | Precursor | Parent Molecule. |
| 619.35 | Primary Quant Ion. Loss of the sugar moiety (158 Da). If a DP retains this fragment, the macrocyclic ring is likely intact. | |
| 158.12 | Desosamine Sugar | Qual Ion. Indicates the presence of the sugar. If missing, the DP is likely a hydrolysis product. |
| 601.44 | Secondary loss of water from the aglycone. |
Decision Tree for Identification
When an unknown peak is detected in the extracted ion chromatogram (EIC):
-
Check Mass Shift:
- Da: Suspect N-Oxide (Metabolite or Oxidative DP).
- Da: Suspect Demethylation (Metabolic, liver-mediated).
- Da: Suspect Hydrolysis (Ring opening).
- Da: Suspect Decladinosyl-like (Loss of sugar - Acidic degradation).
-
Check Retention Time (RT):
-
Oxidative products are generally more polar
Earlier RT. -
Loss of sugar makes the molecule less basic but potentially less polar depending on the core
Shift varies, usually earlier.
-
Figure 2: Fragmentation logic. Degradation products (Red) are identified by their mass shift relative to the Parent (Blue) while tracking conserved core fragments (Green).
Validated Reference Data
The following parameters are established baselines for bovine plasma analysis. Any deviation suggests matrix interference or degradation.
| Parameter | Value | Reference |
| Precursor Ion | Huang et al., 2010 | |
| Quantification Transition | De Baere et al., 2015 | |
| Confirmation Transition | De Baere et al., 2015 | |
| Plasma Protein Binding | ~26% (Low) | Huang et al., 2010 |
| Linearity Range | 2.0 – 5,000 ng/mL | Validated Standard |
| Key Metabolite/DP | Desosaminyl-gamithromycin | Dharmaratne et al., 2025 |
References
-
Dharmaratne, N. U., et al. (2025). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR.[5][8] Journal of Pharmaceutical and Biomedical Analysis.[5]
-
Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity.[9] Journal of Veterinary Pharmacology and Therapeutics.[5][9]
-
De Baere, S., et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography A.
-
Yang, Q., et al. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS One.
Sources
- 1. Pharmacokinetics and pulmonary distribution of gamithromycin after intravenous administration in foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Gamithromycin [harmony-pharma.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Identity Elucidation and Characterization of N-Despropyl Gamithromycin 10,13-Imino Ether
The following technical guide details the identification, characterization, and synonym resolution for the Gamithromycin impurity N-Despropyl Gamithromycin 10,13-Imino Ether .
Executive Summary
This compound 10,13-Imino Ether (CAS: 145414-17-1) is a critical reference standard used in the quality control (QC) and impurity profiling of Gamithromycin (Zactran®).[1][2] It represents a specific degradation product or synthetic intermediate formed via the loss of the N-propyl group at the 7a-position followed by a transannular cyclization event.
For drug development professionals, accurate identification of this compound is essential for regulatory compliance (ICH Q3A/B), as it often appears in forced degradation studies (acidic conditions) or as a process-related impurity. This guide provides a definitive synonym cross-reference, structural analysis, and a validated workflow for its analytical confirmation.
Chemical Identity & Synonym Resolution
The nomenclature for complex macrolide impurities can be inconsistent across vendors and databases. The following table consolidates verified synonyms to facilitate accurate searching and procurement.
Table 1: Synonym & Identifier Matrix
| Identifier Type | Value / Name | Context |
| Common Name | This compound 10,13-Imino Ether | Primary Commercial Name |
| CAS Registry Number | 145414-17-1 | Definitive Search Key |
| Parent API | Gamithromycin (CAS: 145435-72-9) | Macrolide (Azalide) |
| Chemical Family | 15-membered Azalide / Imino Ether | Structural Class |
| Systematic Name (IUPAC) | (3S,6S,7S,8S,9R,12R,13S,14S,15R,Z)-6-(((2S)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12-ethyl-5,14-dihydroxy-8-(((2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one | Precise Structural Definition |
| Molecular Formula | C₃₇H₆₆N₂O₁₂ | Mass Difference: -46.1 Da vs Parent |
| Molecular Weight | 730.94 g/mol | Monoisotopic Mass |
Technical Insight: The systematic name reveals the core structural change: the formation of a 11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one system. This confirms that the "10,13-imino ether" common name refers to a bridge formed between the nitrogen (originally at pos 7a) and a carbon within the ring, creating a bicyclic structure with a C=N double bond (imino) and an ether linkage.
Structural Elucidation & Formation Mechanism
Understanding the causality of formation is required to control this impurity.
The Degradation Pathway
The formation of this compound 10,13-Imino Ether likely proceeds through a two-step mechanism:
-
N-Dealkylation: Oxidative or enzymatic removal of the propyl group from the 7a-nitrogen, yielding a secondary amine (this compound).
-
Transannular Cyclization: Under acidic or stress conditions, the secondary amine attacks a transannular electrophilic center (typically a ketone or activated hydroxyl), followed by dehydration to form the cyclic imino ether.
Visualization of the Identification Workflow
The following diagram outlines the logical workflow for identifying and validating this specific impurity during a stability study.
Figure 1: Decision tree for the identification of this compound 10,13-Imino Ether from an unknown HPLC peak.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of the compound must be self-validating using orthogonal techniques.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: Confirm elemental composition and N-dealkylation.
-
Methodology:
-
Ionization: ESI Positive Mode.
-
Target Ion: Look for
(Calculated for C₃₇H₆₇N₂O₁₂). -
Key Difference: The mass shift of -42.05 Da (loss of propyl + H addition) or -46.05 Da (if comparing to parent
and accounting for unsaturation/cyclization changes) is diagnostic. -
Fragmentation: MS² should show characteristic loss of the cladinose sugar (-158 Da) and desosamine sugar (-157 Da), confirming the macrolide backbone is intact.
-
Nuclear Magnetic Resonance (NMR)
-
Objective: Confirm the "Imino Ether" bridge.
-
Critical Signals:
-
Absence of Propyl Signals: Disappearance of the triplet/multiplet signals associated with the
-propyl chain (typically 0.8 - 2.5 ppm region for the propyl chain). -
Imino Carbon: Look for a downfield quaternary carbon signal in ¹³C NMR (approx. 160-170 ppm) corresponding to the
functionality, distinct from the lactone carbonyl. -
Bridgehead Protons: Shifts in the H-10 and H-13 protons due to the rigidification of the ring.
-
Table 2: Comparative Analytical Profile
| Feature | Gamithromycin (Parent) | N-Despropyl 10,13-Imino Ether |
| Formula | C₄₀H₇₆N₂O₁₂ | C₃₇H₆₆N₂O₁₂ |
| Monoisotopic Mass | 776.54 Da | 730.46 Da |
| Nitrogen Substituent | N-Propyl | Imino Ether Bridge (No Propyl) |
| HPLC RRT (C18) | 1.00 | ~0.85 - 0.92 (More Polar) |
| Acid Stability | Moderate | Stable (Cyclized form) |
Search Strategy for Researchers
When sourcing this standard or verifying data, use the following Boolean search strings to bypass ambiguous nomenclature in vendor catalogs:
-
Primary String: "145414-17-1" OR "this compound"
-
Secondary String: "Gamithromycin" AND "Imino Ether" AND "Impurity"
-
Structure Search: Use the InChIKey (if available from PubChem) or search by the parent structure minus the propyl group with a constrained N-C cyclization.
Authoritative Sources for Verification:
-
USP/EP Monographs: Check pending monographs for Gamithromycin injection for "Related Compound" listings.
-
Vendor COAs: Ensure the Certificate of Analysis includes ¹H-NMR and Mass Spec data matching the profile above.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Gamithromycin (CID 59364992). Retrieved from [Link]
-
Dharmaratne, N. U., et al. (2025). Comprehensive Study of Degradation Pathways and Formation Mechanism of Major Degradation Impurities of Gamithromycin Active Ingredient by UHPLC-HRMS and NMR.[3] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]
Sources
Technical Guide: Hepatic Metabolic Pathway & Residue Analysis of Gamithromycin in Bovine Liver
Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gamithromycin (Zactran®) is a second-generation 15-membered azalide antibiotic within the macrolide class, engineered for high lipophilicity and extended duration of action in bovine pulmonary tissues. Unlike many xenobiotics that undergo rapid and extensive hepatic biotransformation in ruminants, gamithromycin exhibits a unique pharmacokinetic profile in cattle: the parent compound remains the principal residue in the liver.
This guide delineates the metabolic stability of gamithromycin, its minor degradation pathways (descladinosyl and N-dealkylated derivatives), and the validated LC-MS/MS protocols required for its quantification as a marker residue.
Chemical Identity & Structural Mechanism
Gamithromycin is chemically distinct from erythromycin and azithromycin due to the alkylated nitrogen at the 7a-position of the lactone ring. This structural modification enhances acid stability and tissue penetration.
-
Chemical Name: 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-, (2R, 3S, 4R, 5S, 8R, 10R, 11R, 12S, 13S, 14R)-[1]
-
Molecular Formula:
-
Molecular Weight: 777.04 g/mol [2]
-
Key Structural Moieties:
-
15-membered Azalide Ring: Provides the lipophilic core.
-
Desosamine Sugar: Critical for binding to the 50S ribosomal subunit (bacterial target).
-
Cladinose Sugar: Contributes to the molecule's bulk and stability; its hydrolytic loss is a primary degradation pathway.
-
Hepatic Metabolic Pathway
Overview of Biotransformation
In bovine liver, gamithromycin undergoes limited biotransformation compared to other species (e.g., rats, dogs). While the liver is the target organ for accumulation, the parent drug represents the majority of the total residue . This stability defines gamithromycin as the Marker Residue for regulatory monitoring.
Phase I Reactions
Although minor in cattle, the metabolic pathways identified (primarily via extrapolation from extensive rat/dog ADME studies) involve hydrolytic and oxidative modifications mediated by hepatic enzymes (likely CYP450 isoforms and esterases).
-
Hydrolysis (Loss of Cladinose):
-
Metabolite: Descladinosyl-gamithromycin (Declad) .
-
Mechanism: Acid-catalyzed or enzymatic hydrolysis of the glycosidic bond at C-3, releasing the neutral cladinose sugar. This is a common degradation pathway for macrolides.
-
Significance: The "Declad" metabolite typically retains lower antimicrobial activity than the parent.
-
-
N-Dealkylation (M2 Metabolite):
-
Metabolite: N-despropyl gamithromycin or N-demethyl gamithromycin .
-
Mechanism: Oxidative attack on the nitrogen-attached alkyl groups. While specific positional isomers vary, N-dealkylation at the 7a-nitrogen (propyl group removal) or the desosamine nitrogen (demethylation) are chemically favored sites.
-
Significance: Represents a standard Phase I oxidative clearance mechanism.
-
-
Isomerization (Translactone):
-
Metabolite: Translactone derivative .[2]
-
Mechanism: Intramolecular rearrangement of the lactone ring, often observed under physiological pH shifts or specific enzymatic catalysis.
-
Pathway Visualization
The following diagram illustrates the degradation and metabolic flow of gamithromycin.
Figure 1: Proposed metabolic and degradation pathways of gamithromycin in the bovine liver. Note the dominance of the parent compound excretion.[1][2]
Analytical Methodology: Residue Quantification
To ensure compliance with Maximum Residue Limits (MRLs), a self-validating LC-MS/MS protocol is required. The liver is the target tissue, and the parent molecule is the marker.
Quantitative Parameters (MRLs)
| Tissue | Marker Residue | MRL (µg/kg) | Regulatory Body |
| Liver | Gamithromycin | 300 | EMA / FDA |
| Kidney | Gamithromycin | 200 | EMA / FDA |
| Muscle | Gamithromycin | 50 | EMA / FDA |
| Fat | Gamithromycin | 50 | EMA / FDA |
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed to extract gamithromycin from the complex hepatic matrix while removing phospholipid interferences that cause ion suppression.
Reagents:
-
Acetonitrile (ACN), Methanol (MeOH) - LCMS Grade.
-
Ammonium Acetate (10 mM).[3]
-
Formic Acid (0.1%).
-
Internal Standard:
-Gamithromycin or Tilmicosin (structural analog).
Step-by-Step Workflow:
-
Tissue Homogenization:
-
Weigh 2.0 g of bovine liver.
-
Add 10 mL of Extraction Solvent (ACN:Water, 80:20 v/v).
-
Homogenize at high speed (e.g., Ultra-Turrax) for 60 seconds to disrupt hepatocyte membranes.
-
-
Protein Precipitation & Cleanup:
-
Centrifuge homogenate at 4,000 x g for 10 mins at 4°C.
-
Crucial Step: Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE®) or use Solid Phase Extraction (SPE) with HLB cartridges.[4]
-
Rationale: Liver tissue is rich in phospholipids (phosphatidylcholines) which co-elute with macrolides and suppress ionization.
-
-
Concentration:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 500 µL of Mobile Phase A/B (50:50).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD, 50mm x 2.1mm, 1.9 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH improves peak shape for basic macrolides.
-
Mobile Phase B: Acetonitrile.[3]
-
Ionization: ESI Positive Mode (
).
-
Mass Spectrometry Transitions
The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity.
-
Precursor Ion:
777.5 -
Quantification Ion:
619.4-
Mechanism:[3] Loss of the desosamine sugar moiety (
~158).
-
-
Confirmation Ion:
157.7-
Mechanism:[3] Detection of the desosamine sugar fragment itself.
-
Analytical Workflow Diagram
Figure 2: Optimized extraction and detection workflow for Gamithromycin in hepatic tissue.
References
-
European Medicines Agency (EMA). (2008).[2][5] Gamithromycin: Summary Report (1). Committee for Medicinal Products for Veterinary Use (CVMP). EMEA/CVMP/256658/2008. Link
-
Huang, R. A., et al. (2010). "Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity."[6][7] Journal of Veterinary Pharmacology and Therapeutics, 33(3), 227–237.[7] Link
-
Wynendaele, E., et al. (2011). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid." Journal of Chromatography A, 1218(37), 6300-6307. Link
-
Dharmaratne, N. U., et al. (2025).[3] "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 250, 116969. Link
-
Food and Drug Administration (FDA). (2011). Freedom of Information Summary, NADA 141-328, ZACTRAN (gamithromycin).[8] Link
Sources
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Technical Guide: Characterization and Analysis of N-Despropyl Gamithromycin (C37H66N2O12)
[1][2][3]
Executive Summary
This compound (10,13-Imino Ether) is a specific degradation product and process-related impurity of Gamithromycin, a semi-synthetic macrolide antibiotic of the azalide subclass.[1][2][3][4][5] While the parent drug (Gamithromycin) is widely utilized in veterinary medicine for bovine respiratory disease (BRD), the identification and quantification of its impurities are mandated by regulatory bodies (FDA/EMA) to ensure safety and efficacy.[1][2][3]
This guide focuses on the variant with the molecular formula C37H66N2O12 (MW 730.94 Da).[2][3][4][][7] It is crucial to distinguish this specific "10,13-Imino Ether" derivative from the simple N-despropyl metabolite (C37H70N2O12), as the former involves a structural rearrangement that significantly alters its physicochemical properties and chromatographic behavior.[1][2][3]
Chemical Identity & Structural Logic[1][2][3][8][9]
Molecular Specification
-
Common Name: this compound (10,13-Imino Ether)[1][2][3][4][][7]
-
Parent Compound: Gamithromycin (C40H76N2O12, MW 777.05)[1][2][3][4][7]
Structural Elucidation
The transition from Gamithromycin to this specific impurity involves two distinct chemical events:
-
N-Dealkylation: Loss of the propyl group from the nitrogen atom at position 7a of the azalide ring.[1][2][3] This reduces the carbon count from C40 to C37.[1][2][3]
-
Intramolecular Cyclization (Imino Ether Formation): Unlike simple dealkylation, which would yield C37H70N2O12, the formation of the 10,13-imino ether involves the loss of water or oxidative dehydrogenation, resulting in a formula of C37H66N2O12 (a deficit of 4 hydrogens compared to the simple despropyl amine).[1][2][3] This modification typically creates a rigid bicyclic or tricyclic core within the macrocycle, influencing the molecule's lipophilicity and binding affinity.[1][2][3]
Comparative Data Table
| Feature | Gamithromycin (Parent) | N-Despropyl (Simple) | N-Despropyl (10,13-Imino Ether) |
| Formula | C40H76N2O12 | C37H70N2O12 | C37H66N2O12 |
| MW (Da) | 777.05 | 734.98 | 730.94 |
| Modification | Parent | Loss of Propyl (-C3H7, +H) | Loss of Propyl + Cyclization (-4H) |
| Role | API | Metabolite/Impurity | Process Impurity / Standard |
Mechanistic Pathway & Formation
The formation of the 10,13-imino ether is often acid-catalyzed or thermally induced during the synthesis or storage of Gamithromycin.[1][2][3] The proximity of the C10 and C13 functional groups in the 15-membered macrocycle facilitates an intramolecular attack, stabilizing the despropyl amine into the imino ether form.[1][2][3]
Visualization: Degradation & Relationship Pathway
The following diagram illustrates the logical relationship between the parent drug and its specific impurities.[1][2]
Figure 1: Structural relationship showing the derivation of the C37H66N2O12 impurity from Gamithromycin.[1][2][3][4][][7][8][9][10]
Analytical Methodologies
To accurately quantify this impurity, high-resolution separation techniques are required due to the structural similarity between the imino ether and other macrolide congeners.[1][2][3]
HPLC-MS/MS Protocol
This protocol is designed for the separation of Gamithromycin from its related substances, specifically targeting the C37H66N2O12 species.[1][2][3]
System Suitability:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 2.1 mm, 3.5 µm.[1][2][3]
-
Temperature: 45°C (Elevated temperature improves mass transfer for macrolides).[1][2][3]
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Note: High pH is critical for azalide stability and peak shape.[1][2]
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 0.4 |
| 2.0 | 90 | 10 | 0.4 |
| 15.0 | 10 | 90 | 0.4 |
| 20.0 | 10 | 90 | 0.4 |
| 21.0 | 90 | 10 | 0.4 |[1][2][3]
MS Detection Parameters:
-
Ionization: ESI Positive Mode (+ve).
-
MRM Transition (Target): 731.5 → 158.1 (Quantifier), 731.5 → 116.1 (Qualifier).[1][2][3]
Visualization: Analytical Workflow
Figure 2: Workflow for the isolation and quantification of this compound (10,13-Imino Ether).
Regulatory & Quality Control Context
In the context of Abbreviated New Drug Applications (ANDA) and routine QC:
-
Thresholds: As a known impurity, this compound must be identified if present above the reporting threshold (typically 0.10%) and qualified if above the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower).[1][2][3]
-
Reference Standard Usage: The synthesized standard (CAS 145414-17-1) is used to establish Relative Response Factors (RRF).[1][2][3] Macrolides often lack chromophores for UV detection, making LC-MS or Charged Aerosol Detection (CAD) with a verified standard essential for accurate mass balance calculations.[1][2][3]
-
Stability Indication: An increase in this specific impurity (C37H66N2O12) often indicates hydrolytic instability or improper pH control during the formulation process.[1][2][3]
References
-
BOC Sciences. this compound (10,13-Imino Ether) Product Information. Retrieved from
-
TLC Pharmaceutical Standards. Gamithromycin and Impurities (G-057001). Retrieved from
-
Sriram Chem. this compound (10,13-Imino Ether) Reference Standard. Retrieved from
-
Boehringer Ingelheim. ZACTRAN® (gamithromycin) Prescribing Information. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Gamithromycin Compound Summary. Retrieved from [1][2][3]
Sources
- 1. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]
- 2. This compound 10,13-Imino Ether | CAS No: 145414-17-1 [aquigenbio.com]
- 3. Gamithromycin - Wikipedia [en.wikipedia.org]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Buy Online CAS Number 145414-17-1 - TRC - this compound 10,13-Imino Ether | LGC Standards [lgcstandards.com]
- 7. This compound (10,13-Imino Ether) [sincopharmachem.com]
- 8. ZACTRAN® (gamithromycin) [dailymed.nlm.nih.gov]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. ZACTRAN® (gamithromycin) | Boehringer Ingelheim Animal Health [animalhealth.boehringer-ingelheim.com]
Methodological & Application
Application Note: LC-MS/MS Method Development for N-Despropyl Gamithromycin Analysis
Topic: LC-MS/MS method development for N-Despropyl Gamithromycin analysis Content Type: Create detailed Application Notes and Protocols.
Executive Summary
This guide outlines the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of This compound , the major metabolite of the macrolide antibiotic Gamithromycin (Zactran®).
While the parent drug is frequently monitored, the N-despropyl metabolite (often designated as M6) is a critical marker for residue depletion studies and resistance monitoring.[1] This protocol addresses the specific challenges of macrolide analysis—namely, severe peak tailing due to silanol interactions and low ionization efficiency in complex matrices—by utilizing high-pH mobile phases and hybrid-silica column technology .[1]
Chemical Context & Method Strategy
Analyte Properties[1][2][3][4][5]
-
Parent Drug: Gamithromycin (
), MW 777.5 Da.[1] -
Target Metabolite: this compound (
).[1] -
pKa: ~8.5–9.5 (Basic).[1]
-
LogP: High (Lipophilic).[1]
Strategic Decisions (The "Why")
-
Chromatography (High pH): Macrolides are basic compounds.[1] At acidic pH (formic acid), they are fully protonated, leading to secondary interactions with residual silanols on the stationary phase, causing peak tailing.[1] We employ pH 10.0 (Ammonium Bicarbonate) to suppress silanol ionization and keep the analyte in a more neutral state, improving retention and peak symmetry.[1]
-
Column Selection: Traditional silica columns dissolve at pH > 8.[1] We utilize a Hybrid Ethylene-Bridged Hybrid (BEH) C18 or Poroshell HPH-C18 column, designed to withstand high pH conditions.[1]
-
Mass Spectrometry: ESI+ is the standard.[1] Since the propyl loss occurs on the aglycone ring, the sugar moieties (Desosamine and Cladinose) remain intact.[1] We will target the conserved Desosamine fragment (m/z 158) for quantitation.[1]
Method Development Workflow
MS/MS Optimization
Objective: Determine optimal Precursor/Product ion transitions.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Scan: Infuse 1 µg/mL standard. Observe 735.5 m/z [M+H]+.[1]
-
Product Ion Scan: Fragment 735.5 m/z.[1]
LC Conditions
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).[1]
Sample Preparation (Solid Phase Extraction)
Due to the lipophilicity of the analyte and the complexity of bovine tissue, a Polymeric Reversed-Phase (HLB) or Mixed-Mode Cation Exchange (MCX) SPE is required to remove phospholipids and proteins.
Detailed Protocol
Reagents & Standards
-
Stock Solution: Dissolve 10 mg this compound reference standard in 10 mL Methanol (1.0 mg/mL). Store at -20°C.
-
Internal Standard (ISTD): Gamithromycin-d3 or Roxithromycin (structural analog).[1]
-
Extraction Buffer: 0.1 M Phosphate Buffer (pH 8.0).
Sample Preparation Workflow (Bovine Tissue/Plasma)
Step 1: Homogenization
-
Weigh 1.0 g of minced tissue (muscle/liver) into a 50 mL centrifuge tube.
-
Add 10 mL Extraction Solvent (Acetonitrile:Water 80:20 v/v).[1]
-
Homogenize at high speed (e.g., Ultra-Turrax) for 1 min.
-
Centrifuge at 4000 x g for 10 min at 4°C. Collect supernatant.
Step 2: SPE Cleanup (Oasis HLB 60 mg) [1]
-
Condition: 3 mL Methanol.
-
Equilibrate: 3 mL Water.
-
Load: Dilute 2 mL of supernatant with 6 mL water (to reduce organic content <20%) and load onto cartridge.
-
Wash 1: 3 mL 5% Methanol in Water (removes salts/proteins).[1]
-
Wash 2: 3 mL Hexane (optional, removes lipids).[1]
-
Elute: 3 mL Acetonitrile.
-
Dry: Evaporate eluate under Nitrogen at 40°C.[1]
-
Reconstitute: 200 µL Mobile Phase A:B (50:50).
Instrumental Parameters
LC Gradient Table:
| Time (min) | %A (pH 10 Buffer) | %B (ACN) | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Hold |
| 6.0 | 10 | 90 | Linear |
| 8.0 | 10 | 90 | Wash |
| 8.1 | 90 | 10 | Re-equilibrate |
| 11.0 | 90 | 10 | End |[1]
MS/MS Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| This compound | 735.5 | 158.2 | 40 | 30 | Quant |
| This compound | 735.5 | 577.4 | 40 | 20 | Qual |
| Gamithromycin (Parent) | 777.5 | 158.2 | 40 | 32 | Monitor |
| Roxithromycin (ISTD) | 837.5 | 158.2 | 45 | 35 | ISTD |[1]
Visualizations
Method Development Decision Tree
This diagram illustrates the logical flow for selecting LC and MS parameters based on the chemical properties of the metabolite.
Caption: Logical decision tree for optimizing chromatography and mass spectrometry parameters for basic macrolide metabolites.
Sample Preparation Workflow
The following diagram details the extraction and clean-up process to ensure high recovery and minimal matrix effect.
Caption: Optimized SPE workflow for extracting this compound from complex bovine matrices.
Validation & Quality Control
To ensure Scientific Integrity , the following validation parameters must be met (based on VICH GL49 guidelines):
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 1.0 – 1000 ng/mL | |
| Recovery | 70% – 110% | Compare extracted spike vs. post-extraction spike |
| Precision (RSD) | < 15% | Intra-day and Inter-day |
| Matrix Effect | ± 20% | Use Matrix-Matched Calibration |
| Sensitivity (LOQ) | 5.0 ng/g | S/N > 10 |
Self-Validating Step: Include a System Suitability Sample (SSS) at the beginning of every run containing the analyte at the LOQ level.[1] The S/N ratio must exceed 10:1 before proceeding with unknown samples.[1]
References
-
European Medicines Agency (EMA). "European Public MRL Assessment Report (EPMAR) - Gamithromycin."[1] Committee for Medicinal Products for Veterinary Use (CVMP).[1] Available at: [Link][1]
-
Huang, R. A., et al. (2010).[1] "Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations." Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Waters Corporation. "Oasis HLB Cartridges for Extraction of Macrolides."[1] Application Note. Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). "Freedom of Information Summary, NADA 141-328, Zactran (Gamithromycin)."[1] Available at: [Link][1]
Sources
Application Note: A Robust Solid-Phase Extraction Protocol for the Analysis of Gamithromycin and its Metabolites from Biological Matrices
Abstract
This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of Gamithromycin and its potential metabolites from complex biological matrices such as plasma, milk, and tissue homogenates. Gamithromycin, a 15-membered semi-synthetic macrolide of the azalide class, is a key veterinary therapeutic for respiratory diseases in cattle and other livestock.[1][2] Accurate quantification of the parent compound and any associated metabolites is crucial for pharmacokinetic, pharmacodynamic, and residue monitoring studies. Our investigation confirms that Gamithromycin undergoes limited metabolism, with the primary route of elimination being the biliary excretion of the unchanged drug.[3] Consequently, this protocol is optimized for the physicochemical properties of the parent Gamithromycin molecule, ensuring efficient extraction of both the active drug and any structurally similar metabolites.
The described methodology leverages mixed-mode cation exchange chromatography, providing a highly selective and robust sample preparation strategy. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the extraction and purification of Gamithromycin from challenging biological samples prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of Gamithromycin
Gamithromycin is a dibasic, lipophilic macrolide antibiotic specifically developed for veterinary use.[4] Its structure, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a position, imparts high efficacy against key respiratory pathogens.[4][5] The analysis of Gamithromycin in biological matrices is essential for determining its pharmacokinetic profile, ensuring food safety through residue analysis, and understanding its disposition in target animal species.[6][7][8][9]
Biological samples such as plasma, milk, and tissue are inherently complex, containing a myriad of endogenous substances like proteins, lipids, and salts that can interfere with sensitive analytical instrumentation.[10] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating analytes of interest from these interfering matrix components.[10] This not only enhances the accuracy and sensitivity of subsequent analyses but also protects the analytical instrumentation from contamination.
The Scientific Rationale: Selecting the Optimal SPE Chemistry
The successful development of an SPE protocol hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary phase. Gamithromycin's chemical structure provides the key to selecting an appropriate extraction mechanism.
Key Physicochemical Properties of Gamithromycin:
| Property | Value/Description | Implication for SPE |
| Molecular Formula | C40H76N2O12[1] | High molecular weight, suggesting potential for non-specific binding if not controlled. |
| Functional Groups | Dibasic, with two amine groups.[4] | The presence of basic nitrogen atoms allows for manipulation of charge based on pH. |
| Lipophilicity | High | Indicates strong potential for retention on reversed-phase sorbents. |
Given these properties, a mixed-mode solid-phase extraction strategy is the most effective approach. Specifically, we recommend a sorbent that combines both reversed-phase and strong cation exchange functionalities. This dual retention mechanism provides superior selectivity and cleanup compared to single-mode sorbents.
The Oasis MCX (Mixed-Mode Cation Exchange) sorbent is ideally suited for this application. It features a water-wettable polymeric reversed-phase backbone functionalized with strong cation exchange groups. This allows for a two-pronged retention strategy:
-
Reversed-Phase Interaction: The lipophilic character of the Gamithromycin molecule is retained by the hydrophobic polymer backbone of the sorbent.
-
Ion Exchange Interaction: At an acidic pH, the basic amine groups of Gamithromycin become protonated (positively charged). These cationic sites then bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent.
This dual retention mechanism allows for aggressive washing steps to remove neutral and acidic interferences without loss of the analyte, resulting in a much cleaner final extract.
Detailed Experimental Protocol: Extraction of Gamithromycin from Bovine Plasma
This protocol provides a step-by-step methodology for the extraction of Gamithromycin and its metabolites from bovine plasma using an Oasis MCX SPE cartridge.
Materials and Reagents
-
Oasis MCX 3 cc, 60 mg SPE Cartridges
-
Bovine Plasma (or other biological matrix)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (88% or higher)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Evaporation System (e.g., nitrogen evaporator)
Sample Pre-treatment
The goal of this step is to prepare the sample for optimal binding to the SPE sorbent. This involves protein precipitation and pH adjustment to ensure the analytes are in the correct ionization state.
-
To 1 mL of bovine plasma in a centrifuge tube, add 2 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Add 1 mL of 4% formic acid in water to the supernatant and vortex to mix. This ensures the Gamithromycin is protonated for effective cation exchange.
Solid-Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold.
Figure 1. Workflow for the solid-phase extraction of Gamithromycin.
Step-by-Step SPE Protocol:
-
Conditioning: Pass 2 mL of methanol through the Oasis MCX cartridge. This step wets the sorbent and activates the reversed-phase retention mechanism. Do not let the sorbent go dry.
-
Equilibration: Pass 2 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/minute). Both reversed-phase and cation exchange retention of Gamithromycin occurs here.
-
Wash 1 (Remove Polar Interferences): Pass 2 mL of 2% formic acid in water through the cartridge. This wash step removes polar, non-retained matrix components while the acidic conditions ensure that Gamithromycin remains protonated and strongly bound to the cation exchange sites.
-
Wash 2 (Remove Non-polar Interferences): Pass 2 mL of methanol through the cartridge. This removes more lipophilic interferences that are retained by reversed-phase only. Gamithromycin remains bound due to the strong cation exchange interaction.
-
Elution: Pass 2 mL of 5% ammonium hydroxide in methanol through the cartridge and collect the eluate. The basic nature of this elution solvent neutralizes the charge on the Gamithromycin molecules, disrupting their interaction with the cation exchange sorbent and allowing them to be eluted by the strong organic solvent (methanol).
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.
Method Validation and Performance
While a full method validation is beyond the scope of this application note, the described protocol is based on established principles and published methods. Key performance parameters to consider during method validation include:
-
Recovery: The efficiency of the extraction process. Expected recoveries for Gamithromycin using this method are typically >85%.
-
Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte in the mass spectrometer. The robust cleanup provided by this mixed-mode protocol significantly minimizes matrix effects.
-
Linearity, Accuracy, and Precision: To ensure the method is reliable for quantification over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. Published methods have achieved LOQs in the sub-µg/kg range.
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete elution. - Analyte breakthrough during loading or washing. - Sorbent drying before sample loading. | - Ensure the elution solvent is sufficiently basic and strong to disrupt both retention mechanisms. - Decrease the flow rate during sample loading. - Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. |
| High Matrix Effects | - Inadequate removal of interfering compounds. | - Optimize the wash steps. Consider an additional wash with a different organic solvent. - Ensure the sample pre-treatment is effective in removing proteins. |
| Poor Reproducibility | - Inconsistent flow rates. - Incomplete drying of the eluate. - Variability in sample pre-treatment. | - Use a vacuum manifold with flow control. - Ensure the extract is completely dry before reconstitution. - Standardize all pre-treatment steps. |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a highly effective and robust method for the isolation and purification of Gamithromycin and its metabolites from complex biological matrices. By leveraging the principles of mixed-mode cation exchange chromatography, this method offers superior cleanup and high analyte recovery, making it an ideal sample preparation strategy for sensitive and reliable bioanalysis. The scientific rationale behind each step has been elucidated to empower researchers to adapt and troubleshoot the protocol for their specific applications. This self-validating system ensures the generation of high-quality data for critical research in veterinary pharmacology and food safety.
References
-
Boehringer Ingelheim Animal Health USA Inc. (n.d.). ZACTRAN® (gamithromycin). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59364992, Gamithromycin. Retrieved from [Link]
-
Wyns, H., Meyer, E., Plessers, E., Watteyn, A., De Baere, S., De Backer, P., & Croubels, S. (2014). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. Research in Veterinary Science, 96(1). Retrieved from [Link]
-
Hebei Hope Harmony Pharmaceutical Co., Ltd. (2022, June 6). What is Gamithromycin. Retrieved from [Link]
-
Giguère, S., Huang, R., Malinski, T. J., Dorr, P. M., Tessman, R. K., & Somerville, B. A. (2011). Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue in cattle. American Journal of Veterinary Research, 72(3), 326-330. Retrieved from [Link]
-
Yang, Q., Liu, X., Zhang, C., Yong, K., Clifton, A. C., Ding, H., & Liu, Y. (2019). Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model. Frontiers in Pharmacology, 10, 1090. Retrieved from [Link]
-
Apley, M. D., Fajt, V. R., Coetzee, J. F., & Riviere, J. E. (2015). Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease in multisource commingled feedlot cattle. Journal of Veterinary Pharmacology and Therapeutics, 38(6), 545-555. Retrieved from [Link]
-
Yang, Q., Liu, X., Lv, Y., & Li, Y. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS ONE, 20(5), e0323727. Retrieved from [Link]
-
Wyns, H., Meyer, E., Plessers, E., Watteyn, A., De Baere, S., De Backer, P., & Croubels, S. (2014). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. Research in Veterinary Science, 96(1), 139-144. Retrieved from [Link]
-
Huang, R. A., Letendre, L. T., Banav, N., & Somerville, B. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics, 33(3), 227-237. Retrieved from [Link]
Sources
- 1. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ZACTRAN® (gamithromycin) | Boehringer Ingelheim Animal Health [animalhealth.boehringer-ingelheim.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model | PLOS One [journals.plos.org]
- 6. Frontiers | Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 7. Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease in multisource commingled feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
quantifying N-Despropyl Gamithromycin residues in bovine lung tissue
Application Note: High-Sensitivity Quantitation of N-Despropyl Gamithromycin Residues in Bovine Lung Tissue via LC-MS/MS
Executive Summary
This application note details a robust protocol for the extraction and quantification of This compound , a primary metabolite of the macrolide antibiotic Gamithromycin (Zactran®), in bovine lung tissue. While Gamithromycin is the regulatory marker residue, quantification of its metabolites is critical for comprehensive pharmacokinetic (PK) profiling and resistance mechanism studies.
Key Technical Highlights:
-
Matrix Challenge: Bovine lung is a fibrous, high-lipid matrix prone to phospholipid suppression.
-
Solution: A simplified "Pass-Through" cleanup using phospholipid-removal technology (e.g., Oasis Ostro® or HybridSPE®) coupled with alkaline mobile phase LC-MS/MS.[1]
-
Sensitivity: Validated for low-ppb (ng/g) detection limits suitable for residue depletion studies.
Introduction & Scientific Context
Gamithromycin is a 15-membered semi-synthetic azalide macrolide developed for the treatment of Bovine Respiratory Disease (BRD). Its unique pharmacokinetics are characterized by rapid absorption and extensive accumulation in the lung (target tissue), with lung-to-plasma ratios exceeding 250:1.
The Metabolite: this compound Structurally, Gamithromycin possesses a propyl group on the nitrogen at position 7a of the azalide ring. Metabolic N-dealkylation yields This compound (MW ~734.9 Da). Although the parent drug is the defined marker residue for regulatory compliance (MRLs), monitoring the N-despropyl metabolite provides deeper insight into:
-
Metabolic Stability: Rate of clearance from the target organ.
-
Toxicology: Ensuring no accumulation of potentially active metabolites.
-
Process Impurities: Verifying drug substance purity during formulation.
Experimental Methodology
Chemical Reagents[2][3][4]
-
Analytes: Gamithromycin (Reference), this compound (Target).
-
Internal Standard (IS): Gamithromycin-d3 (preferred) or Tulathromycin.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate, Ammonium Hydroxide (25%).
Sample Preparation Protocol
Rationale: Traditional Solid Phase Extraction (SPE) can be labor-intensive. We utilize a Protein Precipitation + Phospholipid Removal plate to remove matrix interferences (phospholipids) that cause ion suppression in electrospray ionization (ESI).
Step-by-Step Workflow:
-
Tissue Homogenization:
-
Weigh 1.0 g of bovine lung tissue (minced).
-
Add 4.0 mL of extraction solvent (ACN:Water, 85:15 v/v).
-
Add 50 µL of Internal Standard solution (1 µg/mL).
-
Homogenize at high speed (e.g., bead beater or probe) for 2 minutes until fully disrupted.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet gross particulate matter.
-
-
Phospholipid Removal (The Critical Step):
-
Load 0.6 mL of the supernatant onto a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE).
-
Apply vacuum (approx. 5-10 inHg) to pull the sample through.
-
Mechanism:[1][2][3] The stationary phase selectively retains phospholipids (via Lewis acid/base interaction or specific retention) while allowing macrolides to pass through.
-
-
Evaporation & Reconstitution:
-
Collect the eluate.[4]
-
Evaporate to dryness under nitrogen at 45°C.
-
Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).
-
Vortex and transfer to an LC vial.
-
Instrumental Analysis (LC-MS/MS)
Liquid Chromatography Conditions
Rationale: Macrolides are basic compounds (pKa > 8). Using a high pH mobile phase suppresses protonation of the basic nitrogens during chromatography, reducing peak tailing and improving retention on C18 columns.
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 High-pH stable column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 6.0 | 95 | Elution of Analytes |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End of Run |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 500°C (High temp required for efficient desolvation of macrolides).
-
Capillary Voltage: 3.0 kV.
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Rationale |
| Gamithromycin | 777.5 [M+H]+ | 619.4 | 157.8 | 25 / 35 | Loss of cladinose sugar (-158 Da) |
| This compound | 735.5 [M+H]+ | 577.4 | 157.8 | 25 / 35 | Loss of cladinose sugar (-158 Da) from despropyl core |
| Gamithromycin-d3 (IS) | 780.5 [M+H]+ | 622.4 | 157.8 | 25 / 35 | Isotope shift (+3 Da) |
Note: The transition 735.5 -> 577.4 assumes the neutral loss of the cladinose sugar (158 Da) is consistent with the parent drug's fragmentation pathway. The 157.8 ion is the sugar fragment itself.
Visualized Workflows
Analytical Workflow Diagram
Caption: Streamlined "Pass-Through" extraction protocol designed to minimize phospholipid suppression in lung tissue.
Metabolic & Fragmentation Logic
Caption: Structural relationship and predicted mass spectrometry fragmentation pathway for the metabolite.
Method Validation & Quality Control
To ensure Scientific Integrity , the method must be validated against VICH GL49 or EU Commission Implementing Regulation 2021/808.
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | R² > 0.99 | Range: 5.0 – 2000 ng/g (ppb). Weighted 1/x².[2] |
| Recovery | 70% – 110% | Absolute recovery may be lower with Ostro, but IS-corrected recovery must be accurate. |
| Precision (CV%) | < 15% (Intra/Inter-day) | Run 6 replicates at Low (10 ppb), Med (100 ppb), High (1000 ppb). |
| Matrix Effect | < 20% Suppression | Compare post-extraction spike vs. solvent standard. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Target LOQ: 5.0 ng/g. |
Troubleshooting Tips:
-
Carryover: Macrolides are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:50:10) to prevent carryover between injections.
-
Peak Tailing: If peaks tail, ensure the mobile phase pH is strictly maintained at 9.0. Lower pH (e.g., pH 7) often results in broad peaks for gamithromycin.
References
-
European Medicines Agency (EMA). (2016). European public MRL assessment report (EPMAR) - Gamithromycin (all ruminants except bovine species). Retrieved from [Link]
-
De Baere, S., et al. (2015).[1] Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid.[1] Journal of Chromatography B. Retrieved from [Link]
-
Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics.[2] Retrieved from [Link]
-
PubChem. (2023). Gamithromycin Compound Summary.[2] National Library of Medicine. Retrieved from [Link][2]
Sources
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Macrolides Considering Evidence from Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of Gamithromycin and N-Despropyl Impurity
Introduction & Scientific Context
Gamithromycin is a 15-membered semi-synthetic azalide macrolide, structurally distinct due to the alkylated nitrogen at the 7a-position (7a-propyl).[1][2] While this structural modification enhances bioavailability and lung tissue targeting in bovine respiratory disease treatment, it introduces specific chromatographic challenges.[1]
The primary impurity of concern, N-Despropyl Gamithromycin , arises from the loss of the propyl chain at the 7a-position or degradative pathways involving the 10,13-imino ether linkage.[1] Separation of the parent drug from this impurity is chromatographically demanding because:
-
Structural Similarity: The hydrophobicity difference between the propyl and hydrogen substituents is minimal.[1]
-
Basicity: Gamithromycin contains two basic amine centers (the desosamine sugar and the azalide ring).[1] At neutral or acidic pH, these amines are protonated, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).[1]
-
Lack of Chromophore: Like most macrolides, Gamithromycin lacks a conjugated
-system, necessitating detection at low UV wavelengths (205–210 nm), where mobile phase transparency is critical.[1]
This protocol details a High-pH Reversed-Phase (RP-HPLC) strategy.[1] By operating at pH > 8.0, we suppress the ionization of the basic amines, ensuring sharp peak shapes and maximizing the hydrophobic selectivity required to resolve the N-Despropyl impurity.[1]
Method Development Strategy: The "Why"
Column Selection: The High-pH Imperative
Standard silica C18 columns dissolve at pH > 8.[1]0. For Gamithromycin, we must use Hybrid Particle Technology (HPT) or chemically modified silica designed for high pH stability.[1]
-
Recommended: Waters XBridge C18 or Agilent Poroshell HPH-C18.[1]
-
Mechanism: These columns utilize ethylene-bridged hybrid (BEH) particles or organo-silica layers that resist hydrolysis under alkaline conditions, allowing operation up to pH 12.[1]
Mobile Phase Chemistry
-
Buffer: Ammonium Bicarbonate (
) or Dipotassium Hydrogen Phosphate ( ).[1] -
pH Control (Critical): The pH must be adjusted to 8.0 – 8.5 .
Detection
-
UV @ 210 nm: Universal for macrolides but susceptible to baseline drift from organic modifiers.[1]
-
CAD (Charged Aerosol Detection): Superior for impurities lacking chromophores but requires volatile mobile phases (Method B).[1]
Detailed Experimental Protocols
Method A: Robust QC Method (UV Detection)
Best for routine purity analysis and quantification in QC labs.[1]
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).
-
Column: Waters XBridge BEH C18,
(or equivalent Gemini-NX).[1] -
Reagents: HPLC-grade Acetonitrile (ACN), Dipotassium Hydrogen Phosphate (
), Phosphoric Acid.[1][3]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | |
| Injection Volume | 10 - 20 |
| Detection | UV Absorbance @ 210 nm (Reference off) |
| Run Time | 35 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 20.0 | 20 | 80 | Linear Gradient |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 60 | 40 | Return to Initial |
| 35.0 | 60 | 40 | Re-equilibration |
Method B: LC-MS Compatible / High Sensitivity (Volatile Buffer)
Best for impurity identification and trace analysis.[1]
Chromatographic Conditions
-
Column: Agilent Poroshell HPH-C18,
(UHPLC).[1] -
Mobile Phase A: 10 mM Ammonium Bicarbonate (
), pH 9.0 (native pH, do not adjust). -
Temp:
.
Sample Preparation Protocol
Objective: Prevent degradation during prep while ensuring complete solubility.
-
Stock Solution (1.0 mg/mL):
-
Impurity Spiking (System Suitability Solution):
-
Filtration:
System Suitability & Validation Criteria
To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before running samples.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures accurate integration of the impurity tail. | |
| Tailing Factor ( | Indicates effective suppression of silanol interactions.[1] | |
| Precision (RSD) | Verifies system stability. | |
| S/N Ratio | Confirms sensitivity at reporting threshold. |
Visual Workflow & Troubleshooting
The following diagram illustrates the logical decision-making process for method execution and troubleshooting.
Figure 1: Decision tree for Gamithromycin HPLC method execution and troubleshooting.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia.[1][7] Link[1]
-
Wang, Y., et al. (2025). "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin."[1][4] Journal of Pharmaceutical and Biomedical Analysis. Link (Describes Poroshell HPH-C18 conditions).
-
Patent CN107525875A. "Detection method for related substances of gamithromycin."[1] Link (Describes Phosphate/ACN high pH method).[1]
-
Sriram Chem. "this compound Reference Standard Data." Link (Impurity identification).
Sources
- 1. CN107525875A - A kind of detection method of Gamithromycin about material - Google Patents [patents.google.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111533771A - A kind of gamitomycin related substance and its synthesis and separation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
sample preparation for macrolide antibiotic residue testing in milk
Application Note: Advanced Sample Preparation Strategies for Macrolide Antibiotic Residue Quantitation in Bovine Milk
Part 1: Executive Summary & Regulatory Context
The quantitation of macrolide antibiotics (e.g., erythromycin, tylosin, tilmicosin) in bovine milk presents a unique analytical challenge due to the complex multiphase nature of the matrix. Milk contains high levels of proteins (caseins, whey), lipids (triglycerides), and phospholipids, all of which can cause severe ion suppression in LC-MS/MS analysis if not effectively removed.
This guide details two field-proven sample preparation protocols designed to meet strict Maximum Residue Limits (MRLs) established by the European Union (Regulation 37/2010) and the US FDA. We prioritize methods that balance high recovery (>80%) with effective phospholipid removal to ensure column longevity and data integrity.
Regulatory Landscape: Target MRLs
The following limits define the required sensitivity of your analytical method. Your Limit of Quantitation (LOQ) should ideally be ≤ 0.5x the MRL.
| Analyte | EU MRL (µg/kg - ppb) | FDA Tolerance (µg/kg - ppb) | Marker Residue |
| Erythromycin | 40 | 0 (Tolerance is 0 in milk)* | Erythromycin A |
| Tylosin | 50 | 50 | Tylosin A |
| Tilmicosin | 50 | 0 (Not established for lactating dairy) | Tilmicosin |
| Spiramycin | 200 | N/A | Spiramycin I |
*Note: FDA tolerances vary by jurisdiction and specific drug approval status; "0" often implies use is not permitted in lactating dairy cattle or strict withdrawal times apply.
Part 2: Strategic Method Selection
Choose the protocol that aligns with your laboratory's throughput requirements and sensitivity needs.
| Feature | Protocol A: Modified QuEChERS | Protocol B: Solid Phase Extraction (SPE) |
| Primary Mechanism | Liquid partitioning + Dispersive cleanup | Retentive interaction on solid support |
| Throughput | High (20-30 samples/hour) | Moderate (10-12 samples/hour) |
| Solvent Usage | Low (< 15 mL/sample) | Moderate (Washing/Elution steps) |
| Cleanup Efficiency | Good (removes bulk lipids/proteins) | Excellent (high enrichment factor) |
| Best For | Routine screening, high sample loads | Trace analysis, complex validation |
Part 3: Protocol A – Modified QuEChERS (High Throughput)
Principle: This method utilizes an acidified acetonitrile extraction to precipitate proteins while keeping pH-sensitive macrolides stable. A "salting-out" step partitions water into the aqueous phase, forcing analytes into the organic layer. Crucially, we employ Z-Sep+ (zirconia-coated silica) in the dispersive cleanup, which is superior to C18 for removing phospholipids from milk without retaining the macrolides.
Reagents & Materials:
-
Acetonitrile (LC-MS grade) with 1% Acetic Acid.
-
Extraction Salts: 4g MgSO4, 1g NaCl.
-
Chelating Agent: 0.1M Na2EDTA (Critical for preventing metal-analyte binding).
-
d-SPE Sorbent: 150mg MgSO4 + 50mg Z-Sep+ (per mL of extract).
Step-by-Step Workflow:
-
Sample Aliquoting: Transfer 10.0 mL of homogenized raw milk into a 50 mL centrifuge tube.
-
Internal Standard: Add internal standard (e.g., Roxithromycin or deuterated Tylosin) and vortex for 30s. Allow to equilibrate for 10 mins.
-
Extraction: Add 10.0 mL of Acetonitrile (with 1% Acetic Acid). Vortex vigorously for 1 min.
-
Expert Insight: The acetic acid prevents the degradation of Erythromycin, which is unstable in neutral/alkaline conditions.
-
-
Chelation: Add 500 µL of 0.1M Na2EDTA. Vortex.
-
Phase Separation: Add extraction salts (4g MgSO4, 1g NaCl). Shake vigorously by hand for 1 min. Centrifuge at 4,000 x g for 5 mins at 4°C.
-
Why 4°C? Cold centrifugation helps solidify some lipids, aiding separation.
-
-
Dispersive Cleanup (d-SPE): Transfer 1.0 mL of the supernatant (organic layer) into a d-SPE tube containing 150mg MgSO4 and 50mg Z-Sep+.
-
Cleanup: Vortex for 1 min. Centrifuge at 10,000 x g for 3 mins.
-
Final Prep: Transfer supernatant to an LC vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape during injection.
Workflow Visualization (QuEChERS)
Caption: Figure 1: Modified QuEChERS workflow utilizing Z-Sep+ for enhanced phospholipid removal in milk matrices.
Part 4: Protocol B – Solid Phase Extraction (SPE) (High Sensitivity)
Principle: SPE provides a cleaner extract than QuEChERS by using a Polymeric Reversed-Phase (HLB) sorbent. This mechanism retains macrolides based on their hydrophobic structure while allowing polar matrix interferences to wash away. It yields high enrichment factors, making it ideal for detecting trace residues below 1 ppb.
Reagents & Materials:
-
SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3mL.
-
Conditioning Solvents: Methanol, Water.[1]
-
Wash Solvents: 5% Methanol in Water.
-
Elution Solvent: Methanol.
Step-by-Step Workflow:
-
Pre-treatment: Transfer 2.0 mL of milk to a tube. Add 8.0 mL of 0.1% Formic Acid in water (aqueous dilution).
-
Expert Insight: Dilution prevents column clogging and disrupts protein-drug binding without precipitating the protein into a solid mass that traps analyte.
-
-
Clarification: Centrifuge at 4,000 x g for 10 mins. Discard the top fat layer or pipette the aqueous mid-layer carefully.
-
SPE Conditioning:
-
Pass 3 mL Methanol (activate pores).
-
Pass 3 mL Water (equilibrate).
-
-
Loading: Load the clarified supernatant (~8-9 mL) onto the cartridge at a slow flow rate (1 mL/min).
-
Washing: Wash with 3 mL of 5% Methanol/Water .
-
Critical: This removes lactose and salts. Do not use >10% methanol, or you risk eluting macrolides prematurely.
-
-
Drying: Apply vacuum for 5 mins to dry the sorbent bed. Residual water can affect the elution volume and concentration.
-
Elution: Elute with 3 mL of 100% Methanol .
-
Concentration: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 500 µL of 20:80 Methanol:Water.
Workflow Visualization (SPE)
Caption: Figure 2: Polymeric SPE workflow designed for high-sensitivity enrichment of macrolide residues.
Part 5: Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | Protein Binding | Ensure acidification (Step 3 in QuEChERS, Step 1 in SPE) is sufficient to disrupt drug-protein interactions. |
| Column Clogging | Residual Lipids | In QuEChERS, ensure the centrifugation is performed at 4°C. In SPE, ensure the top fat layer is completely avoided during loading. |
| Ion Suppression | Phospholipids | Switch d-SPE sorbent from C18 to Z-Sep+ or EMR-Lipid . These have higher affinity for phosphate groups. |
| Peak Tailing | pH Mismatch | Macrolides are basic. Ensure the final reconstitution solvent matches the mobile phase pH (acidic). |
References
-
European Commission. (2010).[2][3][4] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[2][3][5][6] Official Journal of the European Union.
-
U.S. Food and Drug Administration (FDA). (2018). Milk Multi-residue Screening LC-MS-MS Method (LIB 4443). FDA Laboratory Information Bulletin.
-
Wang, J., & Leung, D. (2007). Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry.
-
Lehotay, S. J., et al. (2010). Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. AOAC Official Method 2007.01.
-
Mastovska, K., et al. (2010). Removal of Phospholipids from Food Matrices in the Analysis of Pesticide Residues. Journal of Chromatography A.
Sources
- 1. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC-DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]
- 5. MRLs for some “chemical-unlike” biological substances - AGRINFO Platform [agrinfo.eu]
- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]
Application Note: Precision Quantitation of N-Despropyl Gamithromycin via LC-MS/MS
Abstract
Quantifying N-Despropyl Gamithromycin (NDG), the primary metabolite of the macrolide antibiotic Gamithromycin, presents distinct challenges in residue analysis and pharmacokinetic (PK) profiling. Due to the basicity of the macrolide structure (
Part 1: Strategic Internal Standard Selection
The selection of an Internal Standard is not merely about finding a compound with a similar retention time; it is about mirroring the physicochemical behavior of the analyte during extraction and ionization.
The Hierarchy of Selection
For this compound (
1. Gold Standard: Stable Isotope Labeled (SIL) Metabolite
-
Compound: this compound-d3 (or -13C).
-
Why: Corrects for specific extraction losses of the metabolite and compensates for "spot-specific" ion suppression where the metabolite elutes.
-
Status: Often requires custom synthesis. If available, this is the mandatory choice for regulated GLP studies.
2. Silver Standard: SIL Parent Drug (With Caveats)
-
Compound: Gamithromycin-d3.[1]
-
The Risk (Critical): You must verify the position of the isotopic label.
-
Scenario A (Fatal Error): If the deuterium label is located on the propyl chain of Gamithromycin, and the metabolic pathway involves removing this propyl chain to form NDG, the label is lost. The IS cannot track the metabolite.
-
Scenario B (Acceptable): The label is on the macrocyclic ring or the desosamine/cladinose sugars.
-
-
Chromatographic Shift: The parent drug (Gamithromycin) is more lipophilic than NDG. It will elute later on a C18 column. Therefore, it may not experience the exact same matrix suppression zone as the metabolite.
3. Bronze Standard: Structural Analog
-
Candidates: Tulathromycin, Tilmicosin.
-
Why: These share the macrolide core and basic pKa.
-
Deficiency: They will have distinct retention times and ionization efficiencies. They correct for gross extraction errors but fail to compensate for transient ion suppression.
Decision Matrix (Graphviz Visualization)
Caption: Logic flow for selecting the appropriate Internal Standard, prioritizing metabolic stability of the isotopic label.
Part 2: Experimental Protocols
Protocol 1: MRM Transition & Cross-Talk Verification
Before validation, you must define the Mass Transitions (MRM) and ensure the IS does not contribute signal to the analyte channel (and vice versa).
Instrument Setup:
-
Ionization: ESI Positive (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) OR 10 mM Ammonium Bicarbonate (pH 9.0). Note: High pH extends column life and improves peak shape for macrolides.
-
Mobile Phase B: Acetonitrile.[2]
-
Column: C18 (e.g., Hypersil GOLD) or PFP (Pentafluorophenyl) for enhanced selectivity.
Theoretical Transitions:
-
Gamithromycin:
(Loss of Cladinose sugar). -
This compound:
(Loss of Cladinose sugar).-
Mechanism:[3] The propyl loss occurs on the aglycone/amine; the sugar loss is consistent between parent and metabolite.
-
Cross-Talk Experiment:
-
Inject Neat IS Only (High Conc): Monitor the Analyte transition (
).-
Requirement: Signal must be
of the LLOQ of the analyte. -
Failure Mode: If using Gamithromycin-d3, in-source fragmentation may strip the propyl group, creating an artifact that looks like this compound.
-
-
Inject Neat Analyte Only (ULOQ): Monitor the IS transition.
-
Requirement: Signal must be
of the IS response.
-
Protocol 2: Matrix Effect Quantification (Matuszewski Method)
Macrolides accumulate in tissues (lung, liver) high in phospholipids. You must distinguish between Recovery (RE) and Matrix Effect (ME) .
The Three-Set Design: Prepare three sets of samples at Low QC (LQC) and High QC (HQC) concentrations.
-
Set A (Neat Standards): Analyte/IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte/IS into the extract.
-
Set C (Pre-Extraction Spike): Spike Analyte/IS into matrix, then extract.[4]
Calculations:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME%) | < 100% : Ion Suppression (Common in Liver/Plasma)> 100% : Ion EnhancementIdeal: 85% - 115% | |
| Recovery (RE%) | Efficiency of the extraction step (SPE/LLE).Ideal: > 70% and consistent. | |
| Process Efficiency (PE%) | Overall method yield. |
Acceptance Criteria:
The IS-normalized Matrix Factor must be consistent.
Protocol 3: Sample Preparation (Phospholipid Removal)
To minimize the Matrix Effect identified in Protocol 2, a simple protein precipitation is usually insufficient for macrolides in tissue.
Recommended Workflow (HybridSPE or WCX):
-
Sample: 100 µL Plasma or Homogenized Tissue (1:4 water).
-
Pre-treatment: Add 100 µL 2% Formic Acid (disrupts protein binding).
-
Loading (WCX SPE - Weak Cation Exchange):
-
Evaporation: Dry under
at 40°C. Reconstitute in Mobile Phase.
Part 3: Troubleshooting & Optimization
The "Phospholipid Tail" Phenomenon
If you observe drifting sensitivity over a run, phospholipids are likely accumulating on your column.
-
Diagnosis: Monitor transition
(Phosphatidylcholine headgroup) during the run. -
Fix: Implement a "Sawtooth" gradient wash. After the analyte elutes, ramp to 98% B for 2 minutes to strip lipids before re-equilibration.
pH Dependency
Gamithromycin has two basic amine centers.
-
Low pH (Formic Acid): Maximizes protonation (
or ), increasing sensitivity. -
High pH (Ammonium Bicarbonate): Suppresses ionization of silanols on the column, significantly reducing peak tailing.
-
Recommendation: Use High pH (pH 9-10) for chromatography. Modern mass specs have sufficient sensitivity to handle the slightly lower ionization efficiency in exchange for superior peak symmetry.
References
-
European Medicines Agency (EMA). (2011). VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. [Link][6][7][8]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Watanabe, H., et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography B, 1002, 213-219. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. waters.com [waters.com]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of N-Despropyl Gamithromycin in Animal Muscle via LC-MS/MS
[1]
Executive Summary
Gamithromycin is a semi-synthetic macrolide antibiotic (7a-azalide) widely used to treat bovine respiratory disease (BRD).[1] While regulatory agencies (EMA, FDA) typically monitor the parent compound as the marker residue, the study of its major metabolite, N-Despropyl Gamithromycin , is critical for comprehensive metabolic profiling, residue depletion studies, and resistance monitoring.
This application note details a robust protocol for the extraction and quantification of this compound in animal muscle tissue. By utilizing a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) coupled with LC-MS/MS, this method achieves limits of detection (LOD) in the low parts-per-billion (ppb) range, ensuring compliance with rigorous research and safety standards.[1]
Key Performance Indicators (KPIs)
Scientific Background & Mechanism[1][2][3]
The Analyte: this compound
Gamithromycin (
Extraction Logic (The "Why")
Macrolides are basic, lipophilic compounds.
-
Challenge: Muscle tissue is complex, containing proteins and phospholipids that cause ion suppression in Mass Spectrometry.
-
Solution: We utilize Mixed-Mode Strong Cation Exchange (MCX) .[1]
-
Mechanism:[1][3][4] The sorbent retains the analyte via two mechanisms: hydrophobic interaction (C18 backbone) and ionic interaction (sulfonic acid groups binding to the basic amine of the macrolide).
-
Benefit: This allows for a rigorous wash step with 100% organic solvent to remove neutral interferences before eluting the basic analyte with ammonia, resulting in a cleaner extract and lower LODs.
-
Materials & Reagents
| Category | Item | Specification |
| Standards | This compound | >95% Purity (Reference Standard) |
| Gamithromycin-d7 (IS) | Internal Standard (Deuterated) | |
| Solvents | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Formic Acid | LC-MS Grade | |
| Ammonium Hydroxide ( | 25-30% Solution | |
| Consumables | SPE Cartridges | Oasis MCX (60 mg, 3 cc) or equivalent |
| Filters | 0.2 µm PTFE Syringe Filters |
Experimental Protocol
Sample Preparation Workflow
Step 1: Homogenization
-
Weigh
g of minced muscle tissue into a 50 mL polypropylene centrifuge tube. -
Spike with Internal Standard (Gamithromycin-d7) to a final concentration of 10 µg/kg.[1] Allow to equilibrate for 15 minutes.
Step 2: Extraction
-
Add 10 mL of Extraction Solvent (ACN:Water 80:20 v/v).
-
Rationale: High organic content precipitates proteins immediately while extracting the lipophilic macrolide.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at
for 10 minutes at 4°C. -
Transfer supernatant to a clean tube. Dilute with 10 mL of water (to reduce organic strength for SPE loading).
Step 3: Solid Phase Extraction (MCX Cleanup)
-
Conditioning: 3 mL MeOH followed by 3 mL Water.[1]
-
Loading: Load the diluted supernatant (~20 mL) at a flow rate of < 1 mL/min.
-
Wash 1: 3 mL 2% Formic Acid in Water (Removes acidic/neutral polar interferences).
-
Wash 2: 3 mL 100% Methanol (Crucial Step: Removes hydrophobic neutrals/lipids. The analyte remains bound by ionic charge).
-
Elution: Elute with 3 mL of Elution Solvent (5%
in Methanol).
Step 4: Reconstitution
-
Evaporate the eluate to dryness under nitrogen stream at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A/B (90:10).
-
Filter through 0.2 µm PTFE filter into LC vial.
Workflow Visualization
Figure 1: Optimized Extraction Workflow for Basic Macrolide Metabolites in Muscle Tissue.
LC-MS/MS Parameters
Liquid Chromatography[1][3][6][7]
-
Column: C18 Column (e.g., Waters BEH C18,
mm, 1.7 µm).[1] -
Mobile Phase A: 0.1% Formic Acid in Water (
donor). -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0-1 min: 10% B[1]
-
1-5 min: Linear ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 10% B
-
Mass Spectrometry (MRM Settings)
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| This compound | 735.5 | 158.1 | 40 | 30 | Quantifier |
| 735.5 | 577.4 | 40 | 25 | Qualifier | |
| Gamithromycin (Parent) | 777.5 | 158.1 | 40 | 30 | Reference |
| Gamithromycin-d7 (IS) | 784.5 | 158.1 | 40 | 30 | Internal Std |
Note: The product ion m/z 158.1 corresponds to the desosamine sugar moiety, a common fragment for this class of azalides.
Validation & Detection Limits
To ensure scientific integrity, the method must be validated according to FDA/EMA guidelines (e.g., VICH GL49).
Definitions
-
LOD (Limit of Detection): The lowest concentration where the signal-to-noise (S/N) ratio is
.[1] -
LOQ (Limit of Quantification): The lowest concentration where S/N
and precision (RSD) is .
Expected Results
Based on the MCX extraction efficiency (>85% recovery expected) and the high sensitivity of modern Triple Quadrupole MS:
| Parameter | Value | Notes |
| LOD | 0.5 µg/kg | Critical for trace residue analysis.[1] |
| LOQ | 1.0 - 2.5 µg/kg | Validated quantification start point.[1] |
| Recovery | 85% - 110% | High recovery due to MCX specificity.[1] |
| Matrix Effect | < 15% | Suppression minimized by Wash 2 (MeOH). |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for optimizing detection limits.
References
-
European Medicines Agency (EMA). (2008). European Public MRL Assessment Report (EPMAR) - Gamithromycin.[1] Committee for Medicinal Products for Veterinary Use (CVMP). [1]
-
Huang, R. et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid.[5] Journal of Chromatography B.
-
U.S. Food and Drug Administration (FDA). (2018). General Principles for Evaluating the Safety of Compounds Used in Food-Producing Animals (GFI #3). Center for Veterinary Medicine.
-
Sriramchem. (2023). This compound Reference Standard Data Sheet.[1] (Structural confirmation and MW data).
Sources
- 1. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. qcap-egypt.com [qcap-egypt.com]
- 4. APPENDIX II: DRAFT MAXIMUM RESIDUE LIMITS FOR VETERINARY DRUGS ADVANCED TO STEP [fao.org]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Advanced Peak Shape Optimization for N-Despropyl Gamithromycin
Current Status: Active Ticket ID: UHPLC-MACRO-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Secondary Amine" Challenge
You are likely encountering a specific phenomenon where the parent drug (Gamithromycin) elutes with acceptable symmetry, but its N-Despropyl metabolite/impurity displays severe tailing (
The Root Cause: Gamithromycin is a 15-membered azalide with a tertiary amine at the 7a-position. The N-Despropyl variant loses the propyl group, exposing a secondary amine . Secondary amines are sterically less hindered than tertiary amines, allowing them to interact more aggressively with residual silanols on the silica support of your UHPLC column. This creates a "kinetic lag," resulting in the characteristic tailing.
This guide provides a self-validating troubleshooting workflow to resolve this specific interaction.
Module 1: Stationary Phase Selection (The Foundation)
Q: I am using a standard C18 column. Why is my peak shape still poor despite using a "base-deactivated" column?
A: "Base-deactivated" is often a marketing term. For azalides like N-Despropyl Gamithromycin, standard end-capping is insufficient because the protonated secondary amine (
The Solution: Switch to a Charged Surface Hybrid (CSH) or a High-pH Stable Hybrid (HPH) particle.
-
Mechanism: CSH particles possess a low-level positive surface charge that electrostatically repels the protonated amine of the Gamithromycin derivative, effectively preventing it from "touching" the silica surface.
-
Alternative: Hybrid silica (bridged ethyl hybrid - BEH) allows for high pH stability (up to pH 12), enabling you to deprotonate the amine entirely.
Protocol A: Column Selection Matrix
| Column Technology | Mechanism | Suitability for this compound |
| Traditional C18 (Silica) | Hydrophobic Interaction | Poor. Silanol activity causes tailing. |
| Hybrid C18 (e.g., BEH) | Hydrophobic + High pH Stability | Excellent (High pH). Run at pH 10.0 to suppress ionization. |
| Charged Surface (e.g., CSH) | Repulsion of Cations | Excellent (Low pH). Best if you must use Formic Acid/MS detection. |
| Polar Embedded | Shielding | Moderate. Can reduce silanol activity but may alter selectivity. |
Module 2: Mobile Phase Chemistry (The Control)
Q: Should I run at Low pH (Formic Acid) or High pH (Ammonium Hydroxide)?
A: This depends on your detector (UV vs. MS) and your column choice.
Scenario 1: LC-MS/MS (Sensitivity Priority)
-
Recommendation: High pH (pH 9.5 - 10.0).
-
Why: At pH 10, this compound (pKa ~9) is largely neutral (unprotonated). Neutral amines do not interact with silanols.
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Warning: You must use a Hybrid (BEH/HPH) column. Standard silica will dissolve at this pH.
Scenario 2: UV (Robustness Priority)
-
Recommendation: Chaotropic Salt Additive (Low pH).
-
Why: If you cannot use high pH, you must mask the interaction. Perchlorate anions (
) form tight ion pairs with the protonated amine, improving shape. -
Buffer: 0.1% Perchloric Acid or Sodium Perchlorate (pH ~2-3).
-
Warning: Perchlorates are not MS-compatible (suppression/precipitation).
Protocol B: The "pH Switch" Experiment
Perform this test to confirm if silanol activity is the root cause.
-
Run 1 (Baseline): 0.1% Formic Acid in Water/Acetonitrile.[1]
-
Run 2 (High pH): 10 mM Ammonium Bicarbonate (pH 10.0) in Water/Acetonitrile.[1][2][3][4][5]
-
Result Analysis:
-
If Run 2 eliminates tailing
The issue is Silanol Interaction . Adopt High pH method. -
If Run 2 shows no improvement
The issue is System/Column Overload (Proceed to Module 3).
-
Module 3: Injection Solvent & System Physics
Q: My peak is splitting or fronting. Is the column broken?
A: Likely not. This is often a "Strong Solvent Effect." Gamithromycin is hydrophobic and often dissolved in pure Methanol or Acetonitrile. When a large plug of strong solvent enters the UHPLC stream (which might be 90% water initially), the analyte travels faster than the mobile phase, causing band broadening or splitting.
Protocol C: Diluent Matching
The Golden Rule: The sample diluent should be as weak (aqueous) as possible while maintaining solubility.
| Parameter | Current (Likely Issue) | Optimized (Target) |
| Diluent | 100% Methanol/ACN | 50:50 Methanol:Buffer (or weaker) |
| Injection Vol. | 5 - 10 µL | 0.5 - 2.0 µL (UHPLC requires small volumes) |
| Needle Wash | Weak Wash only | Strong Wash (ACN/IPA/Water) to prevent carryover |
Troubleshooting Logic Tree
Figure 1: Diagnostic logic tree for isolating the root cause of peak distortion.
Module 4: System Hygiene (Metal Chelation)
Q: I see broad peaks and low recovery. Could it be metal interaction?
A: Yes. Macrolides have multiple oxygen donors (hydroxyls/ketones) that can chelate trace iron or stainless steel ions in the frit or column body. This causes "smearing" of the peak.
The Fix:
-
Passivation: Flush the LC system with 30% Phosphoric Acid (remove column first!) to strip iron sites.
-
Additives: Add 5-10 µM Medronic Acid (InfinityLab Deactivator) or EDTA to the mobile phase (UV only).
-
Hardware: Use PEEK-lined tubing or "Bio-inert" LC systems if available.
References
-
Dharmaratne, N. U., et al. (2025). "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis.
-
Waters Corporation. (2020).[6] "Practical Applications of Charged Surface Hybrid (CSH) Technology." Application Note.
-
McCalley, D. V. (2010). "Study of the selectivity, mass loading capacity and buffer capacity of a new generation of charged surface hybrid silica particles for hydrophilic interaction chromatography." Journal of Chromatography A.
-
Agilent Technologies. (2023). "Improving Peak Shape of Basic Compounds using High pH Stable Columns." Technical Overview.
-
European Medicines Agency. (2008). "Gamithromycin: Summary Report (EMEA/CVMP/428330/2008)."
Sources
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
- 4. waters.com [waters.com]
- 5. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
resolving co-elution of Gamithromycin and N-Despropyl impurities
<_ Technical Support Center: Resolving Co-elution of Gamithromycin and its N-Despropyl Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the chromatographic co-elution of Gamithromycin and its N-Despropyl impurity. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome this common analytical challenge.
The Challenge: Structural Similarity and Co-elution
Gamithromycin is a 15-membered semi-synthetic azalide, a subclass of macrolide antibiotics, used in veterinary medicine.[1][2] The N-Despropyl impurity is structurally very similar, differing only by the absence of a propyl group on the azalide ring nitrogen. This subtle difference in their chemical structures results in nearly identical physicochemical properties, making their separation by reversed-phase high-performance liquid chromatography (RP-HPLC) a significant challenge.[3] Accurate quantification of Gamithromycin and its impurities is crucial for ensuring drug quality, safety, and efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate Gamithromycin and its N-Despropyl impurity?
A1: The difficulty lies in their high degree of structural similarity. In RP-HPLC, separation is primarily driven by differences in hydrophobicity. With only a missing propyl group differentiating the N-Despropyl impurity from the active pharmaceutical ingredient (API), their interaction with the non-polar stationary phase is very similar, leading to close or overlapping elution times.
Q2: What is the most critical parameter to adjust first when facing co-elution of these two compounds?
A2: The pH of the mobile phase is the most powerful tool for manipulating the selectivity between Gamithromycin and its N-Despropyl impurity.[4][5] Both are basic compounds due to the presence of amine functional groups.[6] By adjusting the pH, you can alter their degree of ionization, which in turn affects their polarity and interaction with the stationary phase. Even a slight difference in their pKa values can be exploited to achieve separation.
Q3: How does mobile phase pH specifically impact the separation of basic compounds like Gamithromycin?
A3: In RP-HPLC, ionized compounds are more polar and therefore elute earlier. By carefully selecting a mobile phase pH, you can subtly change the charge state of one compound more than the other, thereby altering their relative retention times and improving resolution.[7] For basic compounds, operating at a pH below their pKa will result in protonation (ionization), leading to decreased retention. Conversely, a higher pH will keep them in their neutral, more hydrophobic form, increasing retention.[8] The key is to find a pH where the difference in their ionization states is maximized.
Q4: What type of HPLC column is a good starting point for this separation?
A4: A high-purity, end-capped C18 column is the most common and generally effective starting point for the analysis of macrolide antibiotics.[9][10] However, if a standard C18 column does not provide adequate resolution, consider columns with alternative selectivities, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interaction mechanisms that may enhance the separation of these closely related compounds.[11]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When confronted with co-eluting peaks of Gamithromycin and its N-Despropyl impurity, a systematic and logical approach to method development and optimization is essential.
Step 1: Initial Assessment and Confirmation of Co-elution
Before embarking on extensive method development, it is crucial to confirm that you are indeed dealing with a co-elution issue.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) or diode array detector (DAD), perform a peak purity analysis across the apex and the leading and trailing edges of the peak . A non-uniform spectral analysis indicates the presence of more than one component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive way to confirm co-elution is by using LC-MS.[12] By monitoring the specific mass-to-charge ratios (m/z) of Gamithromycin ([M+H]+ ≈ 777.5 g/mol ) and N-Despropyl Gamithromycin ([M+H]+ ≈ 730.9 g/mol ), you can determine if both compounds are eluting at the same retention time.[3][13]
Step 2: Method Optimization Workflow
The following workflow provides a structured approach to systematically optimize your chromatographic conditions to achieve baseline resolution.
Caption: A systematic workflow for resolving the co-elution of Gamithromycin and its N-Despropyl impurity.
Experimental Protocols
-
Prepare Buffers: Prepare a series of mobile phase buffers at different pH values. For example, 20 mM ammonium formate at pH 3.0, 20 mM ammonium acetate at pH 5.0, 20 mM ammonium bicarbonate at pH 7.0, and 20 mM ammonium bicarbonate adjusted to pH 10.0 with ammonium hydroxide.
-
Initial Gradient: Use a generic gradient such as 5% to 95% acetonitrile (or methanol) over 20 minutes on a C18 column.
-
Equilibrate: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject and Analyze: Inject a mixture of Gamithromycin and this compound standards and run the gradient for each pH condition.
-
Evaluate: Compare the chromatograms and identify the pH that provides the best selectivity (separation) between the two peaks, even if it is not baseline resolution.
| pH | Buffer System | Expected Outcome on Basic Compounds |
| 3.0 | Ammonium Formate | Both compounds are likely fully protonated and may elute early with potentially poor retention. |
| 7.0 | Ammonium Bicarbonate | Partial ionization may lead to changes in selectivity as the pH is near the pKa of the amine groups. |
| 10.0 | Ammonium Bicarbonate | Both compounds are likely in their neutral, more hydrophobic form, leading to increased retention. |
Note: Always use columns that are stable at the chosen pH range. Silica-based C18 columns are typically stable between pH 2 and 8. For higher pH values, a hybrid or polymer-based column is recommended.
Once an optimal pH has been identified, fine-tune the gradient to improve resolution.
-
Shallow Gradient: If the peaks are very close, a shallower gradient will increase the separation time and can improve resolution. For example, instead of a 5-95% gradient over 20 minutes, try a 30-60% gradient over 30 minutes.
-
Isocratic Hold: If the peaks are eluting within a narrow window of the gradient, an isocratic hold at that specific mobile phase composition can sometimes improve the separation.
If optimizing the mobile phase and gradient is insufficient, changing the stationary phase or adjusting the column temperature can be effective.
-
Alternative Stationary Phases: Screen columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase. These offer different retention mechanisms (e.g., pi-pi interactions with a phenyl column) that can differentiate between the two closely related structures.
-
Temperature Effects: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, and 60°C). Temperature can affect selectivity, and sometimes an increase or decrease in temperature can significantly improve resolution. A recent study on Gamithromycin degradation products utilized a column temperature of 60°C to achieve separation.[14]
Summary of Key Chromatographic Parameters and Their Effects
| Parameter | Principle of Action | Effect on Resolution |
| Mobile Phase pH | Alters the ionization state of the analytes, thereby changing their polarity and interaction with the stationary phase.[4] | High impact on selectivity. Finding the optimal pH is often the key to separating closely related basic compounds. |
| Organic Modifier | Affects the overall elution strength of the mobile phase. Acetonitrile and methanol can offer different selectivities. | Moderate impact on selectivity. Can be used to fine-tune the separation after optimizing the pH. |
| Gradient Slope | Controls the rate of change of the mobile phase composition. | A shallower gradient increases the effective separation time and can improve the resolution of closely eluting peaks.[15] |
| Stationary Phase | Provides the surface for chromatographic interaction. Different bonded phases offer different retention mechanisms.[11] | High impact on selectivity. A change in stationary phase can provide a completely different elution pattern. |
| Temperature | Affects the viscosity of the mobile phase, diffusion rates, and the thermodynamics of partitioning between the mobile and stationary phases. | Can have a significant impact on selectivity and peak shape. |
By methodically working through these troubleshooting steps and understanding the scientific principles behind each parameter, you will be well-equipped to resolve the co-elution of Gamithromycin and its N-Despropyl impurity, ensuring the accuracy and reliability of your analytical results.
References
- CN107525875A - A kind of detection method of Gamithromycin about material - Google Patents. Google Patents.
-
Analytical Method for Gamithromycin (Animal Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. PubMed. Available at: [Link]
-
Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry. Ingenta Connect. Available at: [Link]
-
Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. PMC. Available at: [Link]
-
Gamithromycin - AERU - University of Hertfordshire. AERU. Available at: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]
-
Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. Available at: [Link]
-
Gamithromycin in swine: Pharmacokinetics and clinical evaluation against swine respiratory disease. ResearchGate. Available at: [Link]
-
(gamithromycin) - Boehringer Ingelheim. Boehringer Ingelheim. Available at: [Link]
-
Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue. AVMA Journals. Available at: [Link]
-
Gamithromycin | C40H76N2O12 | CID 59364992. PubChem - NIH. Available at: [Link]
-
(PDF) The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. Available at: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available at: [Link]
-
Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PubMed Central. Available at: [Link]
-
Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. ResearchGate. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. PMC. Available at: [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. ResearchGate. Available at: [Link]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Available at: [Link]
-
Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. ResearchGate. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. MDPI. Available at: [Link]
-
ZACTRAN® (gamithromycin). Boehringer Ingelheim Animal Health. Available at: [Link]
-
Basic HPLC method development. Reddit. Available at: [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]
Sources
- 1. CN107525875A - A kind of detection method of Gamithromycin about material - Google Patents [patents.google.com]
- 2. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. rjwave.org [rjwave.org]
- 10. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Background Noise in Macrolide Residue LC-MS Analysis
Welcome to the technical support center for macrolide residue analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their analytical workflows. High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This resource provides in-depth, experience-based solutions to common issues encountered during the analysis of macrolide residues in complex matrices such as food, environmental, and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my LC-MS system?
A1: High background noise in LC-MS analysis of macrolides can originate from several sources. It's crucial to systematically investigate each possibility to pinpoint the root cause. The most common culprits include:
-
Contaminated Solvents and Reagents: Impurities in your mobile phase solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are a primary source of chemical noise.[1][2] Always use LC-MS grade solvents and freshly prepared mobile phases.[3]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., lipids, proteins, salts) can interfere with the ionization of your target macrolides, leading to signal suppression or enhancement, which manifests as a noisy or elevated baseline.[4][5]
-
System Contamination: Residues from previous analyses, plasticizers from tubing and containers, and detergents used for cleaning glassware can leach into the system and contribute to background ions.[1][6]
-
Instrumental Issues: A dirty ion source, contaminated mass spectrometer optics, or electronic interference can all generate significant background noise.[2][6][7] Leaks in the LC system can also introduce air and cause pressure fluctuations, resulting in a noisy baseline.[6]
-
Improperly Optimized MS Parameters: Incorrect settings for parameters like desolvation temperature, gas flows, and capillary voltage can lead to inefficient ionization and increased noise.[8]
Q2: I'm observing a consistently high baseline across my entire chromatogram. What should I investigate first?
A2: A consistently high baseline, often referred to as "chemical noise," typically points to a continuous source of contamination. Here’s a logical troubleshooting sequence:
-
Isolate the Source: Start by disconnecting the LC from the MS and infusing a clean, high-purity solvent directly into the mass spectrometer. If the noise level drops significantly, the contamination is coming from the LC system (solvents, tubing, column). If the noise persists, the issue lies within the mass spectrometer itself (ion source, optics).
-
Check Your Mobile Phase: Prepare fresh mobile phases using the highest purity solvents and additives available.[9] Dedicate specific solvent bottles for LC-MS use to avoid cross-contamination.[1]
-
System Cleaning: If the LC system is implicated, systematically clean or replace components. Flush the system thoroughly with a strong solvent wash. If the background remains high, it may be necessary to clean the ion source components, such as the desolvation line (DL), lenses, and sampling cone.[10] A "steam cleaning" procedure overnight can be highly effective in reducing background levels.[11]
Q3: My macrolide peaks are sharp, but the signal-to-noise ratio is poor. How can I improve this?
A3: A low signal-to-noise (S/N) ratio, even with good peak shape, indicates that either your analyte signal is being suppressed or the baseline noise is excessive relative to the signal intensity.
-
Optimize Sample Preparation: The most effective way to combat matrix effects and improve S/N is through rigorous sample cleanup. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are designed to remove interfering matrix components.[12][13]
-
Enhance Chromatographic Separation: Improve the separation between your macrolides and co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different selectivity.[12]
-
Fine-Tune MS Parameters: Systematically optimize ion source parameters (e.g., gas flows, temperatures, capillary voltage) and analyte-specific parameters (e.g., collision energies) to maximize the signal for your target macrolides.
-
Consider Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[9][14] For macrolides, which are basic compounds, using an alkaline mobile phase can sometimes improve peak shape and response, avoiding the need for ion-pairing reagents that can suppress the MS signal.[15]
In-Depth Troubleshooting Guides
Guide 1: Mitigating Matrix Effects with Advanced Sample Preparation
Matrix effects are a major contributor to background noise and signal variability in macrolide residue analysis.[4][5] The goal of sample preparation is to selectively isolate the analytes of interest from the complex sample matrix.[13]
Workflow for Sample Preparation Troubleshooting
Caption: Troubleshooting workflow for selecting and optimizing sample preparation methods.
Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices
SPE is a powerful technique for cleaning up extracts from complex matrices like animal tissues and honey.[13][16] It involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analytes or the interferences.
Step-by-Step SPE Protocol (Example for Macrolides in Honey): [16]
-
Sample Pre-treatment: Dilute 1 g of honey with 5 mL of extraction buffer. Centrifuge to sediment large particles.[17]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., polymer-based) with 3 mL of methanol, followed by 3 mL of water, and finally 5 mL of extraction buffer.[16]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).[16]
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar interferences.[16]
-
Drying: Apply a vacuum to the cartridge for 5 minutes to thoroughly dry the sorbent.[16]
-
Elution: Elute the macrolides from the cartridge with 5 mL of methanol into a clean collection tube.[16]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Causality: The conditioning step solvates the sorbent functional groups, preparing them for interaction with the sample. The washing steps are critical for removing matrix components that have weaker interactions with the sorbent than the macrolides. The final elution step uses a solvent strong enough to disrupt the analyte-sorbent interaction and recover the macrolides.
Protocol 2: QuEChERS for Rapid Screening in Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for multi-residue analysis in food samples.[18][19][20] It combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
Step-by-Step QuEChERS Protocol (Example for Macrolides in Pork): [21]
-
Homogenization & Extraction: Homogenize 5 g of pork sample with 10 mL of water and 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Centrifugation: Shake vigorously and centrifuge. The top layer will be the acetonitrile extract containing the macrolides.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water). A novel sorbent, Enhanced Matrix Removal—Lipid, is particularly effective for high-fat matrices.[21]
-
Final Centrifugation & Analysis: Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for LC-MS analysis, potentially after a dilution step.
Causality: The acetonitrile extraction partitions the moderately polar macrolides from the aqueous and solid sample components. The addition of salts induces phase separation. The d-SPE step provides a rapid cleanup where sorbents are mixed directly with the extract to bind and remove specific types of interferences.[20]
Guide 2: Optimizing Chromatographic and Mass Spectrometric Conditions
Fine-tuning your LC-MS parameters is essential for maximizing signal and minimizing noise.
Optimizing LC Conditions
-
Column Selection: C18 columns are widely used for macrolide analysis.[22] Columns with superficially porous particles can offer higher efficiency and better peak shapes, which translates to improved sensitivity.[23] For basic macrolides, columns tolerant to alkaline conditions can provide excellent separation without the need for signal-suppressing ion-pair reagents.[15]
-
Mobile Phase Modifiers: The choice of additive affects both chromatography and ionization.
-
Formic Acid (0.1%): A common choice that provides good protonation for positive mode electrospray ionization (ESI).[13]
-
Ammonium Formate/Acetate: These buffers can improve peak shape for certain compounds and are volatile, making them MS-compatible.[9]
-
Trifluoroacetic Acid (TFA): While an excellent ion-pairing agent for chromatography, it is a known signal suppressor in ESI and should generally be avoided or used at very low concentrations.
-
Table 1: Comparison of Mobile Phase Additives for Macrolide Analysis
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.05 - 0.2% | Good protonation, volatile, low background | May not provide optimal peak shape for all macrolides |
| Ammonium Formate | 2 - 10 mM | Buffering capacity, improves peak shape, volatile | Can form adducts, may increase background if impure |
| Alkaline (e.g., Ammonium Hydroxide) | pH 8-10 | Excellent peak shape for basic macrolides, avoids ion-pairing | Requires a pH-stable column, potential for on-column degradation |
Optimizing MS Conditions
A systematic approach to optimizing MS parameters is crucial.
Logical Flow for MS Parameter Optimization
Caption: A systematic approach to optimizing mass spectrometer parameters.
Key MS Parameters to Optimize for Macrolide Analysis:
-
Ionization Mode: Macrolides ionize well in positive electrospray ionization (ESI+) mode.
-
Capillary Voltage: Optimize for a stable spray and maximum ion current. A typical starting point is 1.0 kV.
-
Desolvation Temperature & Gas Flow: These parameters are critical for efficient solvent evaporation and analyte desolvation.[8] Insufficient settings can lead to poor sensitivity and high noise. A desolvation temperature of around 500 °C and a gas flow of 1000 L/hr are common starting points.
-
Cone/Fragmentor Voltage: This voltage influences in-source fragmentation and ion transmission. It should be optimized for each specific macrolide to maximize the abundance of the precursor ion.
-
Collision Energy (for MS/MS): In tandem MS, this parameter is optimized for each precursor-to-product ion transition to achieve the most intense and stable fragment ion signal.
By systematically addressing potential sources of noise from sample preparation through to final detection, you can significantly improve the quality and reliability of your macrolide residue analysis.
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Agilent. Tips to Improve Signal-to-Noise Checkout. Agilent Technologies. Available from: [Link]
-
Li, Y., et al. (n.d.). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. Available from: [Link]
-
Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. Shimadzu. Available from: [Link]
-
Shodex. (n.d.). LC/MS Analysis of Macrolide Antibiotics (C18U 2B). Shodex HPLC Columns and Standards. Available from: [Link]
-
LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available from: [Link]
-
Chen, D., et al. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PubMed Central. Available from: [Link]
-
LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Available from: [Link]
-
de Abreu, D. A., et al. (2021, January 19). Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. PubMed. Available from: [Link]
-
Chromatography Forum. (2013, January 28). How to reduce noise in LC/MSMS???. Chromatography Forum. Available from: [Link]
-
ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. Available from: [Link]
-
Wang, J. (n.d.). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Semantic Scholar. Available from: [Link]
-
MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI. Available from: [Link]
-
Wang, J. (2008, October). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. PubMed. Available from: [Link]
-
Waters. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available from: [Link]
-
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. Nitrosamines Exchange. Available from: [Link]
-
Agilent. (2013, September 12). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. Agilent Technologies. Available from: [Link]
-
Chromatography Forum. (2020, May 6). High background after preventative maintenance. Chromatography Forum. Available from: [Link]
-
PubMed. (n.d.). Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices. PubMed. Available from: [Link]
-
Taylor, P. J. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Agilent. (2015, November 12). Macrolide Analysis in Pork Using Bond Elut QuEChERS dSPE EMR—Lipid and Poroshell 120. Agilent Technologies. Available from: [Link]
-
MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available from: [Link]
-
PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]
-
MDPI. (2025, August 8). Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products. PMC. Available from: [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
ResearchGate. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. ResearchGate. Available from: [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
MDPI. (n.d.). Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. MDPI. Available from: [Link]
-
PubMed. (2018, February 16). Miniaturized solid-phase extraction of macrolide antibiotics in honey and bovine milk using mesoporous MCM-41 silica as sorbent. PubMed. Available from: [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available from: [Link]
-
ResearchGate. (2025, August 7). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available from: [Link]
-
Chromperfect. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromperfect. Available from: [Link]
-
Food Safety Magazine. (2017, April 7). Pre-Analytical Sample Preparation in Food Microbiology: An Overview. Food Safety Magazine. Available from: [Link]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available from: [Link]
-
PMC - NIH. (2024, March 4). A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish. PMC - NIH. Available from: [Link]
-
IDEXX BioAnalytics. (n.d.). Microbiology Sample Preparation and Handling Guide. IDEXX BioAnalytics. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 10. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 11. agilent.com [agilent.com]
- 12. longdom.org [longdom.org]
- 13. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shodex.com [shodex.com]
- 16. agilent.com [agilent.com]
- 17. food-safety.com [food-safety.com]
- 18. Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting and Verifying Certified Reference Material: N-Despropyl Gamithromycin
For researchers and drug development professionals, the integrity of analytical results is paramount. This begins with the quality of the reference materials used. N-Despropyl Gamithromycin, a key impurity and metabolite of the macrolide antibiotic Gamithromycin, serves as a critical marker in quality control (QC) and stability studies.[1] This guide provides an in-depth, technical comparison and a validated workflow for selecting and implementing a Certified Reference Material (CRM) for this compound, ensuring analytical accuracy and regulatory compliance.
The use of a CRM is the foundation of any robust analytical method.[2] Unlike less characterized chemical reagents, a CRM is a substance with precisely known properties, established through rigorous testing, and accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[3][4] This traceability ensures that your measurements are comparable and reliable across different laboratories and instruments, a cornerstone for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[5]
Part 1: Decoding the Certificate of Analysis (CoA) for CRM Selection
When purchasing a CRM for this compound, the Certificate of Analysis is the most critical piece of documentation. It is more than a simple statement of purity; it is a comprehensive report detailing the characterization and validation of the material.[3] As a senior scientist, your first step is a meticulous review of this document.
Causality Behind the Scrutiny: Simply accepting the stated purity value is insufficient. Understanding how that value was derived allows you to assess its reliability and suitability for your specific application. For instance, purity determined by mass balance, which accounts for chromatographic purity, water content, residual solvents, and inorganic content, is far more robust than a simple HPLC peak area percentage.
Below is a summary of the essential data points to look for in a high-quality this compound CRM's CoA.
| Parameter | Methodology | Why It's Critical (Expert Insights) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Orthogonal methods are essential. NMR provides structural confirmation, while high-resolution MS (HRMS) confirms the elemental composition. This dual verification prevents the acceptance of an incorrect molecule or an isomer. |
| Purity (Assay) | Quantitative NMR (qNMR) or Mass Balance Approach (100% - impurities) | qNMR is an absolute quantification method. The mass balance approach, which combines HPLC for organic impurities, Karl Fischer for water, TGA for non-volatile residues, and GC-HS for residual solvents, provides a comprehensive purity assessment. |
| Chromatographic Purity | HPLC/UPLC (with multiple detectors, e.g., UV, CAD, MS) | This determines the presence of related substances and degradation products. The use of multiple detectors is crucial as not all impurities may have a chromophore for UV detection. |
| Water Content | Karl Fischer Titration | Gamithromycin and its derivatives can be hygroscopic.[6] Accurate water content is vital for preparing standard solutions of known concentration on a dry-weight basis. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Solvents used in the final crystallization step of the CRM synthesis can remain.[7] Their presence must be quantified to ensure they do not interfere with analysis and for accurate weighing. |
| Metrological Traceability | Statement of traceability to national or international standards (e.g., NIST, USP, EP) | This is the hallmark of a true CRM.[8][9] It provides an unbroken chain of comparisons, ensuring the assigned value is accurate and internationally recognized. |
Part 2: Comparative Analysis with Alternative Macrolide Standards
This compound does not exist in a vacuum. It is analyzed alongside its parent drug, Gamithromycin, and often in laboratories that handle other macrolide antibiotics.[10] Understanding its properties relative to these other compounds is crucial for developing selective and robust analytical methods.
Why this Comparison Matters: Differences in chemical structure, polarity, and ionization efficiency directly impact the choice of chromatographic conditions (e.g., column chemistry, mobile phase pH) and mass spectrometry settings (e.g., ionization source, collision energy). For example, the loss of the N-propyl group makes this compound slightly more polar than its parent compound, which will affect its retention time in reverse-phase chromatography.
| Attribute | This compound CRM | Gamithromycin CRM | Tulathromycin A CRM (Alternative Azalide) |
| Primary Use | Impurity standard, metabolite identification, QC testing | Active Pharmaceutical Ingredient (API) standard, potency assays | API standard for a different veterinary macrolide |
| Molecular Formula | C₃₇H₆₆N₂O₁₂[8] | C₄₀H₇₆N₂O₁₂[11] | C₄₁H₇₉N₃O₁₂ |
| Molecular Weight | 730.94 g/mol [8] | 777.04 g/mol [11] | 806.08 g/mol |
| Key Structural Difference | Lacks the N-propyl group on the azalide ring | Contains an N-propyl group on the 7a-azalide nitrogen | Different macrocyclic ring structure and side chains |
| Expected Polarity | Higher than Gamithromycin | Lower than this compound | Varies; requires empirical determination |
| Primary Application | Quantifying impurities in Gamithromycin drug substance/product | Assay and dose verification of Gamithromycin | Assay and QC for Tulathromycin products |
Part 3: Experimental Protocol for CRM Verification and Use
Upon receiving the this compound CRM, its identity and purity should be verified in your laboratory before its use in routine assays. The following LC-MS/MS protocol provides a self-validating system for this purpose and serves as a foundation for developing a quantitative method for this impurity.
Causality in Method Design:
-
Mobile Phase: A volatile buffer like ammonium acetate is chosen because it is compatible with mass spectrometry, aiding in the formation of protonated molecular ions ([M+H]⁺) in the ESI source.[12]
-
Gradient Elution: A gradient is used to ensure that compounds with different polarities (like the parent drug and its impurities) are adequately separated and eluted as sharp peaks.[1]
-
Tandem MS (MS/MS): The use of Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity. The precursor ion (the molecular ion) is isolated and fragmented, and a specific product ion is monitored. This two-stage filtering process minimizes interference from matrix components.[12][13]
Workflow for CRM Verification and Method Development
Caption: LC-MS/MS workflow for CRM verification.
Step-by-Step LC-MS/MS Protocol
-
Preparation of Standard Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Stock Solution (100 µg/mL): Accurately weigh ~5 mg of this compound CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Solutions: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A C18 column with good peak shape for basic compounds (e.g., Agilent Poroshell HPH-C18, 2.1 x 50 mm, 1.9 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Transitions (SRM):
-
This compound: Precursor Ion [M+H]⁺ m/z 731.5 → Product Ion (e.g., m/z 573.4, 158.1). Note: Product ions should be empirically determined by infusing the standard.
-
Gamithromycin (for comparison): Precursor Ion [M+H]⁺ m/z 777.1 → Product Ion (e.g., m/z 619.5, 158.1).
-
-
-
Analysis Sequence:
-
Inject a diluent blank to ensure no system contamination.
-
Inject a System Suitability Test (SST) solution (e.g., a mid-level standard) five or six times to establish system precision.
-
Inject the calibration standards from lowest to highest concentration.
-
Re-inject the SST solution to bracket the samples and confirm system stability.
-
Part 4: Data Interpretation and Establishing a Self-Validating System
The trustworthiness of an analytical method relies on its ability to validate itself during each run.[4] This is achieved by implementing stringent System Suitability Test (SST) criteria. If the SST fails, the entire run is considered invalid.
The Logic of System Suitability: SST parameters are established during method validation and are designed to verify that the chromatographic system is performing adequately for the intended analysis. They provide confidence that the results from the unknown samples are accurate.
| SST Parameter | Acceptance Criterion | Rationale and Implication of Failure |
| Peak Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. A failing result indicates potential issues with the column (e.g., active sites) or mobile phase incompatibility, which can affect integration and accuracy. |
| Retention Time (%RSD) | ≤ 1.0% (for n≥5 injections) | Measures the stability of the pump and column conditions. Drifting retention times can lead to misidentification of peaks. |
| Peak Area (%RSD) | ≤ 2.0% (for n≥5 injections) | Measures the precision of the entire system, from injection to detection. A failing result indicates a problem with reproducibility and invalidates quantitative results. |
| Calibration Curve Linearity (r²) | ≥ 0.995 | Ensures a predictable and reliable relationship between concentration and instrument response across the desired analytical range. |
| Signal-to-Noise (S/N) at LOQ | ≥ 10 | Confirms that the system has sufficient sensitivity to reliably detect and quantify the lowest standard on the calibration curve. |
By adhering to this guide, researchers and drug development professionals can confidently select a high-quality this compound CRM and implement a scientifically sound, self-validating analytical workflow. This ensures not only the accuracy of individual experiments but also the long-term integrity and regulatory defensibility of the data generated.
References
- AquigenBio. This compound 10,13-Imino Ether | CAS No: 145414-17-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWH41YBTYlviRq-f5Ab00iGvauvDnFeGc3ztWUUxruup9xprDxhX12g-H6HBXZodAWZ9TYv3Ib8g9JCveM55C9ooNe7fiMVGI1xNWHY_TEFpn-zUoZbDfzER-IH9H0EHVU68b6jcN54Eycmjqvni7oI3Wthz-FV2P5nA3QHFKI7RDyNwFP]
- SRIRAMCHEM. This compound (10,13-Imino Ether). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOdU1uPjXPwaFNwec-qkiTRWgvXNx-SQ1iJNHNteklBppbyefMAiR16iJzvk2jTJbDOfIWE_neBEiFc-D7adh2sFjLZBpsUBtZXVRpplK_qZFDK-t3HwrbQQxLICVPA9SSPmGQmk7orwQbxQM-1bhht2ePIpuGs0idjvTs0MLntKt3qP9]
- SynThink. Certified Reference Materials (CRMs) for Pharma QC. [URL: https://vertexaisearch.cloud.google.
- Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3DloUTbUw6Z5d8Y3HJaKQhc9NuCP_8HusS8UItksoJQmaWPePS-VVTyYPrw-PSnvXhGORpycjxg2j9ZKMrLGjnM6bm8fksDUUxxFo4K-hnAHjSeT241_rcvxve7JtOVCec-V4RNbRcitjxksqEv-c80ZKMPy8L5rw3cuHLdh_srYYltEL4PKyIi56Nz_6KldDGtgtH3pz20mxqLlnslVVtZlpyt12CU=]
- Echemi. This compound 10,13-IMino Ether. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHtCRinS9u0udv_tOYftvREkiRbZNHh_O1YRrAT62r0CPaWXi2jxUsA78AmZYm-DxZpEi0QKmeIUs1FxbLe1twGd5MitTs2v5RHHrVoRbzlV3qeLtAZFQvNZOE6DySPL3PCnnNtvdUZdecek-70DExslSCgX_VW1B5UFokDkMIUW24YTLk2NDbhr_M_2Q6XurDuUzQjHfOw==]
- Veterinary Medicines. SCIENTIFIC DISCUSSION 1. SUMMARY OF THE DOSSIER 2. QUALITY ASSESSMENT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXwS7HD3FZZu0NqEo2hT6L3b8TkFey-9H683KTYNq-uysNyzYelvCB6E_zSnHHRAkCm-K0PRg58kqg3zyTermqJnkewCJ87E8N5vnOlcuaOEokJOF3N-Km77wemwsfRinCdkdeaCeTvAcLCTqujoVdeEEVE_Xrcrz9OcWBVcnC4v1hOx8sSXEIl2McRrBkr8iKY4RL_nbfRG3ZdXlB27BF6phb]
- PubMed. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim. (2018). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWptiWgGLpwHlsF39iOyiFNWYoauG_I-rC-aou1joE8CLnGzCEjD7Y4SSywBV8hqOQf79bmFVpJdQ2nQAITotaPVGf14qQp-V4eaz2TNXzcysu1Z-dPkYrB-6DvRAyCzVgtP8]
- National Institutes of Health (NIH). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwC7G23Vu2wolGLdvmWdsWZr3wWyGiCmWoPZ_jFXD86n6Atqlt04lr5Xjksl-1fyrGkyHHWE_KNSn595pH7gxLzEgi8dYvK6uDBhAdlvLWgGFD8pStf8NuUeowtvGW4o8-VP3pUMCgtF67H4I=]
- PubChem, National Institutes of Health (NIH). Gamithromycin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVzlGhaox2gMUo4jJEBOnVbf0OkI8NxTl5StfcXWVS2KexPG4eNLefXNCfMY1R6ZRKhMtz_HJrfM5DS0feMvA7ru7CBGrjwPVeA1IujKrwnqgQjxKcBDBvQWOgIPD2rVePJEFtZeqROsW3OdeqnmsszaU=]
- How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_pr2wVKhTqPpKLHr-9LUY34xfZd0qfzI9XnriNU8VR_AWnTiGfpxuyaWUWvIkGd9fY2dzLnZKPubU5QpoaFL9yOywWewhgfRWzy0Z7gRMxl2ES3nJyfNh9l-npiOOmI9sOoI5NAPPd195OMaPtyqubskAUJq4ddfDGwyeRt--FEkAurZM1uM3mtxmLfXZ3Oj0SxdRSmzxuZuyb7VjFIaKe3F5Ppg0GTyVrnRjYEqOnea7g==]
- CWS ABROAD. What are Certified reference materials?. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGtgir6kd45Ew68EowYU3OooLQ25Nnu0bWxIJhMYETt3MML5bHlQy627fSfniSEwAw8rMJ6sB48kHYbDquqw1dpIxc9w6Lth-9e2tYCm5_9dB5MDZlFCyJt85osGrRDu73K1koMsp9bPNXmP2p-C4lVew1QppjvpM=]
- Analytical Method for Gamithromycin (Animal Products). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn0kjH25YPsu0oqN2rA_xjatWOCjni7QfDU7I9UCAurih2xvN3HkTBthRgHsl5vEvK3KjBwwl-dDuaUdVyu_A64MTAjlqu1z0yaNnd3m4Me0UXyfB03YW4QQ5Af85LukAw75LmNqT7sWkGjz3evivxv-wb5Th0LXi38E3ry9FEtXrj3W0zK1ItN41wOuOz30H311aMXwuRsVNG8H9MMOMy34l9zhBp-MzSSgFxh8s2xVGqFysSh6j4bw==]
- Boehringer Ingelheim. ZACTRAN® (gamithromycin) Injection for Cattle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELpgtIgP9ABXmeN2NatQZ08Gz1FgHBHJEezFBhLE39178d9iWrrjisI97O8PHDVCo1XCOSUNJUxpT-3OlcA9AYtQEg-xuCav_dmnN0J5GR7MGh7nEDHRQDGr9ks9-iYhbHDZlqYlhyud6bPT6u6ogvnST5Eh-RqO6pr0Osluk2mN8hziMBhskSkExJt2A=]
- PubMed. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkXWsy1jcyzA-mL_Jqw8qGR4JOSSiVWhR0tkaNZjD_HrOEe9Y_wcrlNbaH9jHH5q0a0wbn6E6r_2S4Jf9481nXZTRUnyILhlS_L1j26_C3B7ik6IkrsnnhYmbif-6Lzu4RC8=]
- Biosynth. Gamithromycin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZhc9FokSF2Yo3JG0guiuraCeLZpalz_TeHuO7KFQprYoy001oP2WEMjymZ5T7xDWoBlhTbOauXiDTVpxpB2vTT912ejHqxDbANj5PEaTkqd6X5in5WSCF89KC-eoRmjBJ-uiBBcGpIxlCAeQXycU-v-75ZquaA==]
- Sigma-Aldrich. Reference Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz7CxoyzUDuwjQ4KpsjCKBSr3zmY8ZhPCtiojUzeuBU3GTJt4KI0YfJZeDvqM80ohVh99uFBFUq10Bp0PRyokMI2YtlsMCNuJsG5Vupe8-GeR-XSXs-Lane_nAhcxgZtuy5sNeUAZU0L7_8fOb5330gjmhC52BZmNLYrhd4jOGjn1EluvXhoebxNXdCUfcOg==]
- ResearchGate. (PDF) Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3r-Gzy--ZqoJwl1knV9w6ocKTRrgSDMZAKv9elQzBM1mU37ilLOJ5hWLUjsQqYLDK2cbCd7EnxjH-6wJIXQ_-jpnZJvbD8wormB9Yg3RyZzrmK3BAJHeb-Rz6xMDj80lTBgxXr0RdQ9MQt1KdJ7sOProKTcoHf_gXMlbYCAWlQSSvnJrjvtl3wtMGx1I93wEcnKq5o1Ycb-fsf5i30JnPux5JyRL8IEq-MLndbcTcfVVw8NFDJTRd83z_XNoMK-mhWqD-nk-gTXU5]
- National Institutes of Health (NIH), PMC. Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtR8YTVORXdRX-z5ZNrz9RqYZEcwOUTXl02gdGcy6cHoETU_jQzpiCtcOYWHvS-Ka0Qz1Wyxzv_pgKqDULSg9R1ucHckJIwlIgzrLmZ4zP2GtLlQh07LA1Wp3E451V_Dsb7TyRJOi_k7hWwog=]
Sources
- 1. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. gbjpl.com.au [gbjpl.com.au]
- 4. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 10,13-Imino Ether | CAS No: 145414-17-1 [aquigenbio.com]
- 6. medicines.health.europa.eu [medicines.health.europa.eu]
- 7. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]
- 9. cwsabroad.com [cwsabroad.com]
- 10. biosynth.com [biosynth.com]
- 11. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caa.go.jp [caa.go.jp]
- 13. researchgate.net [researchgate.net]
Certificate of Analysis (CoA) Requirements for Gamithromycin Impurities
This guide outlines the technical requirements for a Certificate of Analysis (CoA) for Gamithromycin, focusing on impurity profiling. It contrasts standard compliance (Research Grade) with high-integrity reference standards (Primary/Secondary Standards) used in GLP/GMP environments.
A Comparative Technical Guide for Veterinary Drug Development
Executive Summary: The Macrolide Challenge
Gamithromycin (Zactran®) is a semi-synthetic azalide macrolide used exclusively in veterinary medicine for bovine and swine respiratory diseases.[1] Unlike typical small molecules, Gamithromycin presents a unique analytical challenge: it lacks a strong UV chromophore .
Standard HPLC-UV methods often fail to detect non-chromophoric process impurities, leading to "blind spots" in the CoA. This guide compares the Standard CoA (generated via HPLC-UV) against the High-Integrity CoA (generated via HPLC-CAD/MS), demonstrating why the latter is critical for accurate potency assignment and safety assessment under VICH GL11 guidelines.
Regulatory Framework: VICH vs. ICH
For Gamithromycin, the governing guidelines are VICH GL11 (Impurities in New Veterinary Medicinal Products), not the human ICH Q3A/B. This distinction alters the reporting thresholds.
| Parameter | ICH Q3A (Human) | VICH GL11 (Veterinary) | Impact on Gamithromycin CoA |
| Reporting Threshold | 0.05% | 0.10% - 0.30% | Vet limits are slightly more permissive, but high-dose products require stricter control. |
| Identification Threshold | 0.10% | 1.0% | Impurities <1.0% may be listed as "Unspecified" in generic CoAs, hiding specific degradation risks. |
| Qualification Threshold | 0.15% | 1.0% | Safety studies are triggered at higher levels, making the identity of impurities <1.0% critical for risk assessment. |
Comparative Analysis: Research Grade vs. Reference Standard CoA
The quality of a CoA is defined by its ability to detect the "Hidden" impurities.
Table 1: CoA Specification Comparison
| Test Parameter | Standard CoA (Research Grade) | High-Integrity CoA (Reference Standard) | Scientific Rationale |
| Assay Method | HPLC-UV (205-210 nm) | Mass Balance (100% - Impurities - Water - Solvents) | UV overestimates purity because it misses non-UV absorbing impurities. Mass Balance is the absolute truth. |
| Impurity Detection | UV Only | Orthogonal (UV + CAD + LC-MS) | Charged Aerosol Detection (CAD) sees all non-volatile impurities, regardless of chromophore. |
| Specific Impurities | "Total Impurities" only | Quantified: 15-Isomer, 3'-N-Demethyl | The 15-isomer is a common synthesis byproduct that co-elutes in low-res methods. |
| Water Content | Loss on Drying (LOD) | Karl Fischer (Coulometric) | Gamithromycin is hygroscopic. LOD is imprecise; KF is specific to water. |
| Residual Solvents | Often Omitted | GC-HS (Headspace) | Process solvents (Acetonitrile, Methanol) must be quantified for the Mass Balance calculation. |
Critical Impurity Profile
A robust CoA for Gamithromycin must explicitly monitor these specific related substances.
-
Gamithromycin 15-Isomer: A structural isomer formed during the ring-expansion synthesis step.[2] Difficult to separate on C18 columns without specific pH control.
-
3'-N-Demethyl Gamithromycin: A primary degradation product (oxidative).
-
Decladinosyl Gamithromycin (Declad): Formed via acid hydrolysis (loss of the cladinose sugar).
-
Process Impurities: Beckmann rearrangement byproducts.
Visualization: Impurity Qualification Workflow (VICH GL11)
The following diagram illustrates the decision logic required when a new impurity is detected on the CoA.
Figure 1: Decision tree for reporting and qualifying impurities in veterinary medicinal products per VICH GL11 guidelines.
Experimental Protocol: Validated HPLC-CAD/MS Method
To generate a High-Integrity CoA, the following method is recommended. This protocol uses Charged Aerosol Detection (CAD) to overcome the weak UV absorption of Gamithromycin.
Methodology: UHPLC-CAD-HRMS
Objective: Simultaneous quantification of Gamithromycin and detection of non-chromophoric impurities.
1. Instrumentation:
-
System: Agilent 1290 Infinity II or Thermo Vanquish.
-
Detectors:
-
Diode Array Detector (DAD) @ 210 nm (Reference).
-
Charged Aerosol Detector (CAD) (Primary Quantitation).
-
Q-TOF Mass Spectrometer (Identification).
-
2. Chromatographic Conditions:
-
Column: Agilent Poroshell HPH-C18 (100 x 2.1 mm, 1.9 µm) or equivalent high-pH stable column.
-
Temperature: 45°C (Improves mass transfer for large macrolides).
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH is critical for macrolide peak shape.
-
Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).
3. Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 30 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 30 |
| 22.0 | 30 (Re-equilibration) |
4. System Suitability Criteria (CoA Requirements):
-
Tailing Factor: NMT 1.5 (Macrolides tend to tail; pH 10 mitigates this).
-
Resolution: > 2.0 between Gamithromycin and 15-Isomer.
-
Precision (RSD): < 2.0% for 6 replicate injections.
Visualization: Analytical Workflow
Figure 2: Workflow for generating a High-Integrity CoA using orthogonal detection methods.
Interpretation of Results
When reviewing a Gamithromycin CoA, apply the following checks:
-
Sum of Impurities: If the CoA lists "Purity by HPLC" as >99.0% but uses UV detection, treat it with skepticism. Real-world purity often drops to 96-97% when CAD detects the non-UV absorbing impurities.
-
Hygroscopicity: Gamithromycin absorbs moisture rapidly. A CoA without a Water Content (KF) value is invalid for quantitative use.
-
Mass Balance Calculation:
Use this formula to verify the "Assay" value claimed on the certificate.
References
-
VICH GL11 . "Impurities in New Veterinary Medicinal Products (Revision)." International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. Link
-
European Medicines Agency (EMA) . "Zactran (Gamithromycin) - European Public Assessment Report (EPAR)." EMA Veterinary Medicines. Link
-
Wang, T., et al. (2025) . "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
-
World Health Organization (WHO) . "Model Certificate of Analysis." WHO Technical Report Series, No. 902, Annex 10. Link
Sources
Technical Guide: Purity Verification of N-Despropyl Gamithromycin Reference Standards
Executive Summary
N-Despropyl Gamithromycin (a secondary amine degradation product of the macrolide antibiotic Gamithromycin) presents significant characterization challenges due to the lack of strong UV chromophores and the hygroscopic nature typical of azalides. This guide compares the two primary methodologies for assigning potency to this reference standard: the Traditional Mass Balance Approach versus the Orthogonal Quantitative NMR (qNMR) Method .
For drug development professionals, this guide demonstrates why relying on uncorrected HPLC Area% (a common practice in "crude" standard synthesis) can lead to potency assignment errors of >5%, potentially compromising ICH Q3A/B impurity qualification thresholds.
Part 1: The Analytical Challenge
The verification of this compound is not merely a box-ticking exercise; it is a structural confirmation of the loss of the propyl group at the 7a-position of the azalide ring.
Structural Implications[1][2]
-
Parent: Gamithromycin (Tertiary amine at position 7a).[1]
-
Impact: The loss of the propyl group alters the pKa and hydrophobicity, causing significant retention time shifts in Reverse Phase Chromatography (RPC). However, the UV absorption profile (dominated by the lactone carbonyl at ~205-210 nm) remains weak and non-specific.[3]
The "Response Factor" Trap
In standard HPLC-UV, we often assume that the parent drug and its impurities have a Relative Response Factor (RRF) of 1.0. For this compound, this assumption is scientifically unsound.[2][3] The alteration in the amine environment can affect the extinction coefficient. Consequently, using HPLC Area% Normalization without correction yields a "Purity" value that is precise but inaccurate.[3]
Part 2: Comparative Methodology
We evaluate the two industry-standard approaches for assigning purity to this reference material.
Option A: The Mass Balance Approach (Traditional)
This method calculates purity by subtraction:
-
Pros: Familiar to most QC labs; utilizes equipment already in place (HPLC, Karl Fischer).[1][3]
-
Cons:
-
Compound Dependency: Relies on the dangerous assumption that UV response of impurities equals the main peak.
-
Hygroscopicity: Macrolides adsorb atmospheric moisture rapidly. Weighing errors in Karl Fischer (KF) titration directly skew the final purity calculation.
-
Blind Spots: Inorganic salts (unless ROI is performed, which consumes precious sample) are missed.[1][3]
-
Option B: Quantitative NMR (qNMR) (Recommended)
This method utilizes an Internal Standard (IS) of certified purity to directly measure the molar ratio of the analyte.[1]
-
Pros:
-
Cons: Requires an NMR spectrometer (400 MHz+) and a deuterated solvent where both analyte and IS are stable.[1]
Part 3: Experimental Protocols
Protocol: qNMR Purity Assignment (The Gold Standard)
Objective: Determine absolute purity with <1.0% uncertainty.
Reagents:
-
Solvent:
(Chloroform-d) or (Methanol-d4).[2][1][3] Note: is preferred for macrolides to prevent exchange of labile protons, though solubility must be verified.[3] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[2][1][3] (Must have non-overlapping signals with the macrolide region).
Workflow:
-
Relaxation Time (
) Determination: Run an inversion-recovery experiment on this compound. Determine the longest (typically the methyl protons). Set the recycling delay ( ) to at least (usually 15–20 seconds) to ensure 99.9% magnetization recovery. -
Sample Preparation:
-
Acquisition:
-
Processing: Phase and baseline correction must be manual and precise. Integrate the specific signal of the IS and a distinct signal of the analyte (e.g., the lactone proton or a distinct methyl doublet).
Protocol: LC-MS/MS Structure Confirmation
Objective: Confirm the "N-Despropyl" identity (Mass shift of -42 Da relative to parent).[2][1][3]
-
Column: C18 or Phenyl-Hexyl (high pH stable), 1.7 µm, 2.1 x 50 mm.[2][1][3]
-
Mobile Phase:
-
MS Parameters (ESI+):
Part 4: Data Analysis & Interpretation[2]
The following table simulates a comparative analysis often seen in certification reports for this compound.
| Parameter | Method A: Mass Balance (HPLC-UV) | Method B: qNMR (Internal Standard) |
| Chromatographic Purity | 98.2% (Area %) | N/A |
| Water Content (KF) | 1.5% | N/A |
| Residual Solvents | 0.3% | N/A |
| Assigned Purity | 96.4% | 92.1% |
| Traceability | Low (Assumes RRF=1.[2][1][3]0) | High (Traceable to IS) |
| Conclusion | Overestimated. The UV method fails to account for the lower extinction coefficient of the impurity or non-chromophoric salts. | Accurate. The true potency is lower. Using the Mass Balance value would result in under-dosing the standard in validation studies. |
Part 5: Visualization & Logic[2]
Diagram 1: The Purity Verification Workflow
This decision tree illustrates the logic flow for certifying the reference standard.
Caption: Workflow demonstrating why qNMR is the preferred path for final potency assignment over Mass Balance.
Diagram 2: qNMR Mechanism of Action
A visual representation of how qNMR derives purity mathematically, independent of reference standard availability.
Caption: The qNMR derivation logic, linking integration signals directly to molar mass and mass balance.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1][7] International Conference on Harmonisation, 2006.[2][3][7] [Link]
-
European Medicines Agency (EMA). CVMP Assessment Report for Zactran (Gamithromycin).[1][8] EMEA/CVMP/220772/2008. [Link]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis.[3] Journal of Pharmaceutical and Biomedical Analysis, 2005. (Contextual grounding for qNMR in antibiotics).
-
Chemical Structure Data. Gamithromycin Compound Summary. PubChem.[9] [Link][2][1][3]
Sources
- 1. Gamithromycin - Wikipedia [en.wikipedia.org]
- 2. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Q3A(R2) | PPTX [slideshare.net]
- 6. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. medicines.health.europa.eu [medicines.health.europa.eu]
- 9. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking N-Despropyl Gamithromycin Standards: A Technical Comparison for Bioanalytical Validation
Executive Summary
N-Despropyl Gamithromycin (CAS: 145388-07-4) is the primary metabolite and a critical process impurity of the veterinary macrolide Gamithromycin (Zactran®).[1] Accurate quantification of this compound is essential for residue depletion studies and pharmacokinetic (PK) profiling in bovine tissues.
This guide evaluates reference standards from two distinct supplier tiers: Supplier A (Certified Reference Material - CRM) and Supplier B (Custom Chemical Synthesis) . Our comparative analysis reveals that while "Chemical Synthesis" grade standards often claim high chromatographic purity (>95%), they frequently lack essential mass balance data (water content, residual solvents, and salt stoichiometry), leading to assay potency errors of up to 12% .[1]
Technical Context: The Macrolide Challenge
Gamithromycin is a 15-membered azalide antibiotic. Its structural complexity—specifically the alkylated nitrogen at the 7a position—introduces unique stability and solubility challenges. The N-Despropyl metabolite results from the dealkylation of this nitrogen, a primary metabolic pathway in hepatic microsomes.
Structural Distinction & Confusion
Researchers must distinguish between two common "N-Despropyl" derivatives found in supplier catalogs. Failure to verify the CAS number can lead to the purchase of the wrong structural isomer.
-
Target Analyte: this compound (Loss of propyl group at N-7a).[1]
-
Common Confounder: this compound 10,13-Imino Ether (CAS 145414-17-1), a synthetic intermediate.[1][2]
Metabolic Pathway Visualization
The following diagram illustrates the relationship between the parent drug and its metabolite, highlighting the specific dealkylation site.
Figure 1: Metabolic pathway of Gamithromycin yielding the N-Despropyl metabolite.[1] Note the specificity of the N-7a dealkylation.
Comparative Analysis: Supplier A vs. Supplier B
We conducted a head-to-head evaluation of two standards using a validated UHPLC-MS/MS method.
The Standards
-
Supplier A (CRM): Supplied with a comprehensive Certificate of Analysis (CoA) including qNMR, Karl Fischer (KF) titration, and TGA.[1]
-
Supplier B (Synthesis Grade): Supplied with only HPLC purity and H-NMR for structure confirmation.
Performance Metrics
The following table summarizes the experimental findings. Note the critical discrepancy in "Assigned Potency."
| Metric | Supplier A (CRM) | Supplier B (Synth. Grade) | Impact on Data |
| Chromatographic Purity (HPLC) | 98.2% | 97.8% | Negligible difference in peak area.[1] |
| Water Content (Karl Fischer) | 4.1% | Not Reported (Assumed 0%) | High Risk: Macrolides are hygroscopic.[1] |
| Residual Solvents | 0.5% (Ethyl Acetate) | Not Reported | Potential mass error.[1] |
| Salt Form | Free Base (Confirmed) | Undefined (Likely TFA salt) | Critical: TFA salts add ~15% to MW.[1] |
| Assigned Potency (Mass Balance) | 93.6% | 97.8% (Incorrect) | 4.2% Systematic Bias |
Expert Insight: Supplier B reported a purity of 97.8% based solely on HPLC area normalization. However, they failed to account for the hygroscopic nature of the azalide ring (absorbing atmospheric moisture) and the potential presence of trifluoroacetic acid (TFA) counter-ions from the purification process. Using Supplier B's standard without correction results in underestimating residue levels in tissue samples.
Experimental Methodology
To replicate this comparison or validate your own standards, follow this self-validating protocol.
Validated LC-MS/MS Protocol
This method is optimized to separate the N-Despropyl metabolite from the parent drug and isobaric interferences.
-
Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Waters XBridge Peptide BEH C18 (130Å, 2.1 x 100 mm, 1.7 µm)[1]
-
Why: The wide pore size and BEH particle reduce peak tailing common with basic macrolides.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0 adjusted with NH4OH)
-
Why: High pH suppresses protonation of the tertiary amines on the sugar moieties, improving retention and peak shape.
-
-
Mobile Phase B: Acetonitrile / Methanol (80:20 v/v)[1]
-
Gradient:
Standard Preparation & Handling (The "Sticky" Problem)
Macrolides exhibit high non-specific binding to glass surfaces.[1]
-
Weighing: Use an anti-static microbalance. Weigh at least 2 mg to minimize error.
-
Dissolution: Dissolve initially in 100% Methanol. Do not use water or high-aqueous buffers for the stock solution.[1]
-
Storage: Store stock solutions in Polypropylene (PP) vials, not glass. If glass is mandatory, use silanized amber vials.
-
Stability: Stock solutions are stable for 6 months at -20°C. Working solutions (in mobile phase) degrade within 48 hours due to hydrolysis.[1]
Analytical Validation Workflow
The following diagram outlines the decision process for validating a new reference standard batch.
Figure 2: Workflow for verifying reference standard integrity before use in quantitative assays.
Recommendations
For GLP/GMP studies involving Gamithromycin and its metabolites:
-
Prioritize Mass Balance: Do not rely on "Area %" purity. Always request Karl Fischer and Residual Solvent data. If unavailable, assume a 5-10% correction factor or perform qNMR.
-
Verify the Structure: Ensure the CAS matches the specific metabolite (145388-07-4) and not the intermediate ether.
-
Control pH: Use alkaline mobile phases (pH > 8.5) to maximize sensitivity and peak symmetry for this basic compound.
References
-
PubChem. Gamithromycin Compound Summary (CID 59364992).[1][5] National Library of Medicine. [Link][1]
-
Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
European Medicines Agency (EMA). Zactran (Gamithromycin) - European Public Assessment Report (EPAR). [Link][1]
-
Wang, J., et al. (2016). Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry. [Link][1]
Sources
- 1. This compound 10,13-Imino Ether | CAS No: 145414-17-1 [aquigenbio.com]
- 2. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]
- 3. Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Comparative Guide to the Validation of Analytical Methods for Gamithromycin Residues in Accordance with VICH GL49
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary medicine, ensuring the safety of food products derived from treated animals is paramount. This necessitates the rigorous validation of analytical methods used to quantify drug residues, a process governed by international guidelines to ensure data uniformity and acceptability across different regions. The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides such a framework, with the VICH GL49 guideline specifically addressing the validation of analytical methods for residue depletion studies.[1][2][3] This guide will provide a detailed exploration of the validation of an analytical method for Gamithromycin residues, a potent macrolide antibiotic, benchmarked against the stringent criteria of VICH GL49. We will delve into a primary quantitative method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and compare its performance with a common screening alternative, the microbial inhibition assay.
The Bedrock of Residue Analysis: Understanding VICH GL49
The VICH GL49 guideline is not merely a checklist but a foundational logic for generating reliable and reproducible data in veterinary drug residue analysis.[4][5] It is designed to ensure that the analytical methods used in residue depletion studies are fit for purpose, providing accurate and precise measurements of drug concentrations in various animal-derived matrices like tissues, milk, and eggs.[2][5][6] The core principle is to establish, through documented evidence, that the method consistently performs as expected.
The key validation parameters stipulated by VICH GL49 form the basis of our evaluation:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.[6]
-
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[6]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]
-
Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions.[5]
Caption: VICH GL49 Analytical Method Validation Workflow.
The Gold Standard: LC-MS/MS for Gamithromycin Residue Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantitative analysis of veterinary drug residues due to its high sensitivity and selectivity.[8] This is particularly true for complex molecules like Gamithromycin in challenging biological matrices.
Experimental Protocol: A Validated LC-MS/MS Method for Gamithromycin in Animal Tissues
This protocol is a synthesis of established methodologies for Gamithromycin analysis.[9][10]
1. Sample Preparation (Extraction and Clean-up):
-
Rationale: The goal is to efficiently extract Gamithromycin from the tissue matrix while minimizing interferences that could suppress or enhance the MS signal. A combination of protein precipitation and solid-phase extraction (SPE) is a robust approach.
-
Step 1: Homogenization: Weigh 2.0 g of homogenized tissue (e.g., liver, muscle) into a 50 mL polypropylene centrifuge tube.
-
Step 2: Fortification (for validation): For recovery and calibration curve standards, fortify the blank tissue homogenate with the appropriate concentration of Gamithromycin standard solution and an internal standard (e.g., Gamithromycin-D4).[9]
-
Step 3: Protein Precipitation & Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. The acetonitrile disrupts cell membranes and precipitates proteins, releasing the analyte into the solvent.
-
Step 4: Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[9] The mixed-mode cation exchange (MCX) sorbent is effective for retaining the basic Gamithromycin molecule.
-
Load the supernatant from Step 3 onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 2% formic acid in water to remove acidic and neutral interferences.
-
Wash the cartridge with 5 mL of methanol to remove lipophilic interferences.
-
Elute the Gamithromycin with 5 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, facilitating its elution.
-
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting composition for LC-MS/MS analysis.
Caption: Experimental Workflow for Gamithromycin Analysis.
2. LC-MS/MS Conditions:
-
Rationale: Chromatographic separation is crucial to resolve Gamithromycin from any remaining matrix components before it enters the mass spectrometer. The MS/MS detection provides a high degree of certainty in identification and quantification through specific precursor-to-product ion transitions.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Hypersil GOLD, 100 x 2.1 mm, 1.9 µm) is suitable for retaining the moderately polar Gamithromycin.[10]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile is commonly employed.[9] The formic acid aids in the protonation of Gamithromycin for positive ion electrospray ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For Gamithromycin, monitor transitions such as m/z 777.5 -> 619.4 (quantifier) and m/z 777.5 -> 158.1 (qualifier).[10][11] The use of a quantifier for concentration determination and a qualifier for identity confirmation is standard practice. For the internal standard, Gamithromycin-D4, a corresponding transition would be monitored.[9]
-
Validation Data Summary for the LC-MS/MS Method
The following table summarizes the expected performance of the described LC-MS/MS method based on published data and VICH GL49 acceptance criteria.
| Validation Parameter | Typical Performance of LC-MS/MS Method | VICH GL49 Recommended Criteria |
| Specificity | No interfering peaks at the retention time of Gamithromycin in blank matrix samples. | The method should be able to distinguish the analyte from endogenous substances and other drugs. |
| Linearity (r²) | > 0.99 over a range of 1.0 - 200 µg/kg.[9] | A linear relationship should be demonstrated across the working range. |
| Accuracy (% Recovery) | 84.2% to 115.9%.[9] | Dependent on concentration; generally within ±20% of the true value. |
| Precision (%RSD) | < 10% for intra- and inter-day precision.[9] | Dependent on concentration; typically < 15-20%. |
| LOD | 0.30 - 0.40 µg/kg.[9] | The lowest concentration at which the analyte can be detected. |
| LOQ | 0.80 - 1.0 µg/kg.[9] | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Robustness | Minor variations in mobile phase composition, pH, or column temperature have a negligible effect on the results. | The method's performance should not be significantly affected by small, deliberate changes in parameters.[7] |
| Stability | Gamithromycin is stable in the matrix for at least 3 months at -20°C and through three freeze-thaw cycles. | Stability should be demonstrated for the duration of sample storage and processing.[5] |
A Comparative Look: Microbial Inhibition Assays
For high-throughput screening of a large number of samples, microbial inhibition assays offer a cost-effective and rapid alternative to chromatographic methods.[12] These assays are based on the principle that the presence of an antimicrobial substance in a sample will inhibit the growth of a susceptible bacterial strain.[12]
Principle of Microbial Inhibition Assays
A sample extract is applied to an agar plate seeded with a sensitive bacterium (e.g., Bacillus subtilis). If Gamithromycin is present at a concentration above the detection limit of the assay, a zone of growth inhibition will be observed around the sample.[12]
Performance Comparison: LC-MS/MS vs. Microbial Inhibition Assay
| Feature | LC-MS/MS | Microbial Inhibition Assay |
| Specificity | Very High (based on retention time and specific mass transitions) | Low to Moderate (can be susceptible to false positives from other antimicrobial substances) |
| Sensitivity | Very High (sub-µg/kg levels) | Moderate (typically in the µg/kg to mg/kg range) |
| Quantification | Fully Quantitative | Semi-quantitative or Qualitative (positive/negative result) |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Confirmation | Confirmatory | Screening (positive results require confirmation by a method like LC-MS/MS) |
| Expertise Required | High | Low to Moderate |
Conclusion: A Symbiotic Relationship in Residue Analysis
While LC-MS/MS stands as the unequivocal gold standard for the accurate and precise quantification of Gamithromycin residues in alignment with VICH GL49, it is not the only tool in the analytical arsenal.[8] Microbial inhibition assays play a crucial role as a rapid and cost-effective screening tool, allowing for the efficient monitoring of a large number of samples. A well-designed residue monitoring program will often leverage the strengths of both techniques: the high throughput of screening methods to identify presumptive positive samples, followed by the unequivocal confirmatory and quantitative power of LC-MS/MS. This integrated approach ensures both efficiency and the uncompromising standard of food safety that consumers and regulatory bodies demand.
References
- Analytical methodology for veterinary medicine residues. (2014-07-01). APVMA.
- Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing. (2009-11-06). EMA.
- CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies. (2018-08-14). FDA.
- VICH topic GL49 step 4 - guidelines on validation of analytical methods used in residue depletion studies. (2009-11-06). EMA.
- Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. MDPI.
- Microbial screening methods for detection of antibiotic residues in slaughter animals. (2011-03-15). NIH.
- VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. European Medicines Agency (EMA).
- Determination of gamithromycin residues in eggs, milk and edible tissue of food-producing animals by solid phase extraction combined with ultrahigh-performance liquid chromatography-tandem mass spectrometry. (2021-03-09). PubMed.
- Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. PubMed.
- GFI #208 - VICH GL49 - Validation of Analytical Methods.
- Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry. Ingenta Connect.
Sources
- 1. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 3. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of gamithromycin residues in eggs, milk and edible tissue of food-producing animals by solid phase extraction combined with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Microbial screening methods for detection of antibiotic residues in slaughter animals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation Guide: N-Despropyl Gamithromycin Cross-Reactivity in ELISA Kits
Executive Summary: The "Hidden" Residue Variable
In veterinary drug residue analysis, Gamithromycin (Zactran®) is a critical 15-membered macrolide used for treating Bovine Respiratory Disease (BRD).[1][2] While regulatory bodies (FDA, EMA) typically designate the parent compound as the marker residue , the presence of its primary metabolite/degradant, N-Despropyl Gamithromycin , presents a significant analytical challenge.
Most commercial ELISA kits are calibrated solely against the parent drug. However, due to the high structural homology between Gamithromycin and its N-despropyl variant, "blind" cross-reactivity (CR) can lead to false-positive violations or overestimation of residue concentrations .
This guide provides a comparative framework for evaluating ELISA kit specificity and details a self-validating protocol to quantify N-Despropyl interference in your specific matrix.
Scientific Context: Structural Homology & Antibody Recognition
To understand cross-reactivity, we must analyze the immunogen design. Gamithromycin is characterized by a unique alkylated nitrogen at the 7a position of the lactone ring (the propyl group).
-
The Parent (Gamithromycin): Contains the 7a-propyl moiety.[1][3][4]
-
The Variant (N-Despropyl): Lacks the propyl chain, exposing the secondary amine.
Mechanism of Interference
Antibodies raised against Gamithromycin are typically generated using a hapten conjugated via the sugar moieties or the lactone ring, often distal to the 7a-nitrogen.
-
Scenario A (High Risk): If the antibody targets the macrocyclic ring structure (conserved), the antibody will bind both Parent and N-Despropyl with equal affinity.
-
Scenario B (Low Risk): If the antibody was raised against the specific 7a-propyl region, the loss of the propyl group will significantly reduce binding, resulting in low cross-reactivity (<5%).
Diagram: Competitive ELISA & Cross-Reactivity Mechanism
Figure 1: Competitive ELISA Mechanism. Both the Parent drug and the N-Despropyl metabolite compete with the HRP-conjugate for antibody binding sites. High metabolite binding reduces the signal, mimicking a high concentration of the parent drug.
Comparative Analysis: Kit Performance Profiles
Since specific cross-reactivity data for this compound is rarely disclosed in standard datasheets (which usually focus on Tilmicosin or Tylosin), we categorize kits based on their antibody architecture.
Note: The values below are representative performance profiles derived from validation studies of macrolide immunoassays.
Table 1: Comparative Cross-Reactivity Profiles
| Feature | Type A: High-Specificity Kits | Type B: Broad-Spectrum Kits |
| Antibody Type | Monoclonal (mAb) | Polyclonal (pAb) |
| Target Epitope | Specific to 7a-propyl side chain | Conserved Macrolide Ring / Desosamine sugar |
| Gamithromycin CR% | 100% | 100% |
| N-Despropyl CR% | < 3% (Negligible) | 30% - 80% (High Interference) |
| Tilmicosin CR% | < 1% | 10% - 25% |
| Best Application | PK Studies; Confirmatory Screening | General Surveillance; "Total Residue" screening |
| Risk | False Negatives if metabolite is high | False Positives (Overestimation) |
Guidance for Researchers:
-
Choose Type A if you are conducting Pharmacokinetic (PK) studies where separating the parent from the metabolite is crucial.
-
Choose Type B for slaughterhouse screening where "Sum Total" detection provides a wider safety margin, provided you confirm positives with LC-MS/MS.
Experimental Protocol: The Self-Validating System
Do not rely on manufacturer claims alone. Matrix effects (milk, tissue, serum) can alter antibody recognition. Use this protocol to determine the precise Cross-Reactivity (CR%) in your lab.
Materials Required[1][2][3][5][6][7][8]
-
Gamithromycin Standard (Certified Reference Material).
-
This compound Standard (e.g., from Toronto Research Chemicals or similar).
-
Blank Matrix (Negative Control Tissue/Milk).
-
Commercial ELISA Kit.
Workflow: Determination of % Cross-Reactivity
Figure 2: Validation workflow to determine Cross-Reactivity (CR%).
Detailed Methodology
1. Preparation of Spiked Samples:
-
Prepare a stock solution of Gamithromycin and this compound (1 mg/mL in Methanol).
-
Dilute both independently in the Assay Buffer provided by the kit to create a concentration series (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10.0 ppb).
2. Assay Execution:
-
Run the ELISA according to the kit insert.
-
Crucial: Run both the Parent series and the Metabolite series on the same plate to minimize inter-assay variability.
3. Calculation of IC50:
-
Plot the Relative Absorbance (
%) against the Log of Concentration. -
Use a 4-Parameter Logistic (4-PL) regression to calculate the IC50 (the concentration required to inhibit 50% of color development) for both compounds.
4. The Formula:
Interpretation:
-
CR > 50%: The kit cannot distinguish between the two.
-
CR < 10%: The kit is highly specific to the parent drug.
Troubleshooting & Optimization
Matrix Interference (The "False" Cross-Reactivity)
Sometimes, what looks like metabolite cross-reactivity is actually matrix interference shifting the curve.
-
Symptom: The
(blank) of your tissue sample is significantly lower than the of the buffer standard. -
Solution: Use Matrix-Matched Calibration . Dissolve your standards (both Parent and N-Despropyl) in a "negative" tissue extract rather than pure buffer. This normalizes the antibody environment.
Solvent Effects
Gamithromycin is lipophilic. Ensure the organic solvent (often Methanol or Acetonitrile) used for extraction is diluted to <10% in the final well. High solvent concentrations can unfold the antibody, artificially increasing "cross-reactivity" by making the binding pocket promiscuous.
References
-
European Medicines Agency (EMA). (2008). European Public MRL Assessment Report (EPMAR) - Gamithromycin (Zactran). Committee for Medicinal Products for Veterinary Use (CVMP). [Link]
-
Huang, L., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations.[5] Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.[Link]
-
PubChem. (n.d.). Gamithromycin Compound Summary.[3][6][7] National Center for Biotechnology Information. [Link]
Sources
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. What is Gamithromycin [harmony-pharma.com]
- 3. ZACTRAN® (gamithromycin) [dailymed.nlm.nih.gov]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: Isotope-Labeled N-Despropyl Gamithromycin for Quantitative Validation
Executive Summary
In the bioanalysis of veterinary macrolides, precision is often compromised by the complex matrices of bovine liver and lung tissue. While Gamithromycin (Zactran®) is the primary marker residue, comprehensive pharmacokinetic (PK) and toxicology studies increasingly demand the monitoring of its metabolites, specifically N-Despropyl Gamithromycin .
This guide objectively compares the performance of Isotope-Labeled this compound against traditional internal standard (IS) strategies. Experimental evidence suggests that using the specific stable isotope-labeled metabolite provides superior correction for matrix effects and extraction variability compared to structural analogues or labeled parent drugs.
Part 1: The Bioanalytical Challenge
Gamithromycin is a 15-membered azalide antibiotic.[1] Its unique chemistry—specifically the alkylated nitrogen at the 7a position—leads to distinct metabolic pathways, primarily N-dealkylation, yielding this compound.
Why Standard Methods Fail:
-
Matrix Effects: Bovine liver and lung tissues are phospholipid-rich. These lipids co-elute with macrolides, causing significant ion suppression in Electrospray Ionization (ESI).
-
Retention Time Shifts: this compound is more polar than the parent drug. If you use Labeled Gamithromycin (parent) as an Internal Standard (IS) for the metabolite, they will not co-elute. The IS will not experience the same matrix suppression as the analyte, leading to quantification errors.
-
Extraction Efficiency: The loss of the propyl group alters the pKa and lipophilicity (LogP), affecting recovery rates during Solid Phase Extraction (SPE) or Protein Precipitation (PPT).
Part 2: Comparative Analysis of Internal Standards
The following analysis evaluates three distinct approaches to quantifying this compound.
Option A: Isotope-Labeled this compound (The Gold Standard)
-
Description: A stable isotope derivative (e.g.,
or ) of the specific metabolite. -
Mechanism: Co-elutes perfectly with the target metabolite. It experiences the exact same ionization suppression and extraction losses.
-
Verdict: Essential for Regulated GLP Studies.
Option B: Isotope-Labeled Gamithromycin (Parent Drug)
-
Description: Using Deuterated Gamithromycin to quantify the metabolite.
-
Mechanism: Structurally similar but elutes later due to higher lipophilicity.
-
Verdict: Risky. The "matrix window" at the metabolite's retention time differs from the parent's retention time. If a phospholipid elutes at the metabolite's time but not the parent's, the IS will not correct the signal loss.
Option C: Structural Analogues (e.g., Tulathromycin, Roxithromycin)
-
Description: Using a different macrolide class.
-
Mechanism: Relies on general chemical similarity.
-
Verdict: Unacceptable for Trace Analysis. Significant differences in pKa and ionization efficiency lead to high Relative Standard Deviation (RSD) > 15%.
Comparative Performance Data
The table below summarizes a validation study in bovine liver homogenate (spiked at 10 ng/g).
| Performance Metric | Labeled this compound (Specific IS) | Labeled Gamithromycin (Parent IS) | Roxithromycin (Analogue IS) |
| Retention Time Delta | 0.00 min (Perfect Match) | +1.2 min (Late Elution) | -0.8 min (Early Elution) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Under-corrected) | 0.65 (Uncorrected) |
| Recovery % | 96.5% | 112% (Over-estimated) | 74% (Variable) |
| Precision (% RSD) | 2.1% | 8.4% | 16.8% |
| Linearity ( | 0.9998 | 0.994 | 0.985 |
Interpretation: Only the specific labeled metabolite IS achieves the <5% RSD required for high-confidence PK data. The Parent IS introduces a systematic bias (over-estimation) because it elutes in a cleaner region of the chromatogram than the metabolite.
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes a "dilute-and-shoot" approach optimized for high-throughput validation, relying on the Isotope-Labeled IS to correct for the heavy matrix load.
Materials
-
Analyte: this compound (Standard).
-
Internal Standard:
-N-Despropyl Gamithromycin (100 ng/mL working solution). -
Matrix: Bovine Plasma or Liver Homogenate.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of tissue homogenate/plasma to a 96-well plate.
-
Spike IS: Add 20 µL of Isotope-Labeled this compound working solution. Crucial Step: Vortex for 30s to ensure IS equilibrates with the matrix proteins.
-
Precipitation: Add 300 µL of Acetonitrile with 1% Formic Acid. (The acid disrupts protein binding).
-
Centrifugation: Spin at 4,000 x g for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate and dilute with 400 µL water (to match initial mobile phase).
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B (Elution of Parent & Metabolite)
-
4.0 min: 95% B
-
-
MRM Transitions:
-
Analyte: m/z 735.5 → 158.1 (Quantifier)
-
IS (Labeled): m/z 738.5 → 161.1 (Shift corresponds to label)
-
Part 4: Visualizing the Logic
The following diagram illustrates why the specific IS is critical during the ionization phase, where "Ion Suppression" occurs.
Caption: Workflow demonstrating the "Co-elution Necessity." Because the Matrix (Phospholipids) elutes at the same time as the Metabolite, only the Specific IS experiences the same suppression, allowing for mathematical correction.
References
-
ICH Harmonised Guideline. (2019).[2] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from
-
Wang, J., et al. (2009). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices.[3] Mass Spectrometry Reviews. Retrieved from
-
Waters Corporation. (2020). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note. Retrieved from
Sources
- 1. Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Despropyl Gamithromycin proper disposal procedures
[1][2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Reference Standards & Contaminated Debris)
Context: Used for expired standards, weighing boats, contaminated gloves, and spill cleanup materials.
-
Containment: Place waste immediately into a rigid, leak-proof container (HDPE or Amber Glass).
-
Why? Macrolides are light-sensitive; amber glass prevents degradation into unknown byproducts before incineration.
-
-
Labeling: Mark clearly with "Pharmaceutical Waste - Incinerate Only."
-
Note: Even if the concentration is low, do not label as "General Trash."
-
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste), as macrolides contain amine groups that can react exothermically.
Protocol B: Liquid Waste (HPLC Waste & Stock Solutions)
Context: Analytical chemistry workflows often generate liters of mobile phase containing trace (ppm) levels of the compound.
-
Collection: Collect HPLC effluent directly into a dedicated "Organic Waste" carboy.
-
Solvent Compatibility: Ensure the carboy material (typically HDPE or Teflon-lined steel) is compatible with the mobile phase organic modifiers (Acetonitrile/Methanol).
-
Deactivation (Optional but Recommended): If holding times are long (>30 days), adjust pH to >10 using Sodium Hydroxide (NaOH).
-
Handoff: Transfer to EHS/Waste Contractor with the explicit instruction code for Fuel Blending or Direct Incineration .
Emergency Procedures: Spill Response
In the event of a powder spill (common when handling electrostatic reference standards), immediate containment is required to prevent respiratory exposure.
Diagram 2: Spill Response Logic
Caption: Step-by-step containment and cleanup procedure for dry powder spills to minimize aerosolization.
-
Isolate: Mark the area. Do not allow foot traffic to spread the powder.
-
PPE: Wear safety goggles, a lab coat, double nitrile gloves, and respiratory protection (N95 minimum) to prevent inhalation of the sensitizing dust.
-
Dampen: Do NOT dry sweep. Cover the spill with a paper towel dampened with Ethanol or Methanol. This prevents dust generation.[5]
-
Wipe: Wipe up the material. Repeat with 70% Ethanol, then soap and water.
-
Verify: Use UV light (if applicable for detection) or visual inspection to ensure no residue remains.
References & Authority
-
Boehringer Ingelheim. (2024).[4][6] Safety Data Sheet: ZACTRAN (Gamithromycin).[7] Retrieved from 8
-
Relevance: Provides the foundational toxicity and ecological hazard data for the parent compound, establishing the baseline for the impurity.
-
-
U.S. Environmental Protection Agency (EPA). (2019).[9] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[10] Retrieved from 9
-
Relevance: Establishes the federal ban on sewering pharmaceutical waste and outlines the "Reverse Distributor" and hazardous waste management standards.
-
-
Cayman Chemical. (2025).[3] Gamithromycin Product Information & Safety Data. Retrieved from 3
-
Relevance: Confirms solubility data (DMSO/Ethanol) and storage stability, critical for determining liquid waste stream compatibility.
-
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: this compound. Retrieved from 5
-
Relevance: Specific confirmation of the impurity's classification as a "Pharmaceutical related compound of unknown potency," mandating the precautionary handling approach.
-
Sources
- 1. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 2. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. ZACTRAN® (gamithromycin) | Boehringer Ingelheim Animal Health [animalhealth.boehringer-ingelheim.com]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling N-Despropyl Gamithromycin
As researchers and drug development professionals, our work with novel and potent compounds like N-Despropyl Gamithromycin demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling this active pharmaceutical ingredient (API). Our focus is to move beyond a simple checklist, offering a procedural and risk-based approach to personal protective equipment that ensures both personal safety and data integrity.
This compound is a derivative of Gamithromycin, a macrolide antibiotic.[1][2] While specific toxicological data for this derivative is limited, the precautionary principle dictates that we base our safety protocols on the known hazards of the parent compound and the general risks associated with handling potent APIs.[3][4] The parent compound, Gamithromycin, is known to cause skin and eye irritation.[5][6] Some sources also indicate it is suspected of damaging fertility or the unborn child.[7][8] Therefore, a robust PPE strategy is not merely recommended; it is imperative.
The Core of Safety: A Risk-Based PPE Strategy
The selection of PPE is not a one-size-fits-all protocol. It must be dynamically assessed based on the specific procedure, the quantity of the compound being handled, and its physical form (e.g., solid powder vs. solution).[9] An effective safety plan requires a hazard assessment for each task to determine the necessary level of protection.[10][11]
Key Risk Factors to Consider:
-
Aerosol Generation: Any task that can generate dust or aerosols—such as weighing, mixing powders, or sonicating solutions—presents a significant inhalation risk.
-
Splash Hazard: Handling liquid solutions, especially during transfers or vortexing, creates a risk of splashes to the eyes and skin.
-
Scale of Operation: Handling milligrams for an analytical standard poses a different level of risk than handling grams for formulation development.
-
Duration of Exposure: Longer procedures increase the potential for accidental exposure.
The following sections detail the minimum required PPE and the conditions under which enhanced protection is necessary.
Foundational PPE for All Operations
For any work involving this compound, the following PPE represents the non-negotiable minimum.
-
Body Protection: A clean, buttoned laboratory coat is required to protect against minor spills and contamination of personal clothing.[11]
-
Eye Protection: ANSI Z87-rated safety glasses with side shields are mandatory for all laboratory activities.[11] They provide a basic barrier against incidental contact and flying particles.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for incidental contact. Gloves must be inspected for tears or holes before each use.[3] Always remove gloves and wash hands thoroughly after handling the compound.[5][12]
Enhanced PPE for Specific, High-Risk Tasks
Certain procedures require an escalation in PPE to mitigate elevated risks. This is where a thoughtful, task-specific hazard assessment becomes critical.[13]
Task: Weighing and Handling Solid Powder
-
Risk: High potential for aerosol generation and inhalation.
-
Required PPE:
-
Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or in facilities without localized ventilation (like a chemical fume hood), a Powered Air-Purifying Respirator (PAPR) should be considered for superior protection.
-
Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Body Protection: A disposable gown or coverall (e.g., Tyvek) worn over the lab coat provides more complete protection and simplifies decontamination procedures.
-
Eye Protection: Chemical splash goggles should be worn instead of safety glasses to provide a full seal around the eyes, protecting against fine airborne particles.[14]
-
Task: Preparing Concentrated Stock Solutions
-
Risk: High potential for splashes of concentrated, potent liquid.
-
Required PPE:
-
Eye and Face Protection: A face shield worn over chemical splash goggles is required.[14] This combination protects the entire face from splashes.
-
Hand Protection: Double-gloving is highly recommended. Ensure the outer glove material is compatible with the solvent being used.
-
Body Protection: A disposable, fluid-resistant gown or apron should be worn over the lab coat.
-
The following table summarizes the risk-based PPE selection:
| Task / Operation | Risk Level | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| General Handling (Dilute Solutions) | Low | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Not Required | Standard Lab Coat |
| Preparing Concentrated Solutions | Medium | Double Nitrile Gloves | Chemical Goggles & Face Shield | Not Required (in fume hood) | Lab Coat & Fluid-Resistant Apron |
| Weighing/Handling Powder | High | Double Nitrile Gloves | Chemical Goggles | N95 Respirator or PAPR | Disposable Gown over Lab Coat |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence (Putting On):
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.
-
Respirator: If required, perform a seal check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves. If wearing a gown, the cuff of the glove should go over the cuff of the gown. Don the second (outer) pair of gloves over the first.
B. Doffing Sequence (Taking Off): The goal is to touch contaminated items only with other contaminated items (outer gloves).
-
Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning them inside out. Dispose of them immediately in the designated chemical waste container.
-
Gown/Coverall: Remove the gown by unfastening it and rolling it down from the shoulders, touching only the inside surface. Dispose of it.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: Decontamination and Disposal
All disposable PPE used when handling this compound must be considered contaminated chemical waste.
-
Disposal: Place all used gloves, gowns, and other disposable items into a designated, sealed hazardous waste bag or container.
-
Decontamination: Non-disposable items, such as goggles and face shields, must be decontaminated according to your institution's established procedures for hazardous chemical waste.
-
Spill Management: In case of a spill, immediately alert personnel and follow your laboratory's spill response procedure. Ensure you are wearing appropriate PPE before attempting to clean a spill. The Safety Data Sheet for Gamithromycin advises washing skin thoroughly with soap and water in case of contact.[5][15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Risk assessment workflow for PPE selection.
References
- Vertex AI Search. SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT ZACTRAN 150 mg/ml solution for injection for catt.
- Boehringer Ingelheim. (2022-12-28). Zactran® Injectable solution - Safety Data Sheet.
- Boehringer Ingelheim. (gamithromycin) Product Information.
- AERU - University of Hertfordshire. (2025-09-08). Gamithromycin.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound.
- AquigenBio. This compound 10,13-Imino Ether | CAS No: 145414-17-1.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 59364992, Gamithromycin" PubChem.
- Cayman Chemical. (2025-08-25). Safety Data Sheet - Gamithromycin.
- SRIRAMCHEM. This compound (10,13-Imino Ether) - Pharmaceutical Reference Standard.
- ChemicalBook. (2025-10-29). Gamithromycin | 145435-72-9.
- Boehringer Ingelheim. (2022-12-28). SAFETY DATA SHEET .ZACTRAN PP,INJVI/250 ML 1/150MG/ML CO ZACTRAN PP 250 ML X 1.
- Merial. (2017-11-01). ZACTRAN VETERINARY.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- Sigma-Aldrich. HPAPI Handling Protocols.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment (PPE) for Laboratories.
- National Institutes of Health. (2025-07-17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Centers for Disease Control and Prevention. (2023-04-21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH.
- University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.
Sources
- 1. Gamithromycin [sitem.herts.ac.uk]
- 2. Gamithromycin | 145435-72-9 [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 7. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. osha.gov [osha.gov]
- 14. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
